Product packaging for 4-Acetoxy-3-methoxycinnamic acid(Cat. No.:CAS No. 2596-47-6)

4-Acetoxy-3-methoxycinnamic acid

Cat. No.: B1236988
CAS No.: 2596-47-6
M. Wt: 236.22 g/mol
InChI Key: IHKNVZISLLDMOR-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-acetylferulic acid is a phenyl acetate obtained by the formal condensation of the phenolic group of ferulic acid with acetic acid. It is a member of cinnamic acids, a monomethoxybenzene and a member of phenyl acetates. It derives from a ferulic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O5 B1236988 4-Acetoxy-3-methoxycinnamic acid CAS No. 2596-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKNVZISLLDMOR-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062545, DTXSID301205242
Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34749-55-8, 2596-47-6
Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34749-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002596476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylferulic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetoxy-3-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 4-acetoxy-3-methoxycinnamic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and insights into its potential therapeutic applications.

Chemical and Physical Properties

Table 1: Chemical and Physical Data for this compound

PropertyValueSource(s)
IUPAC Name (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid[1]
CAS Number 2596-47-6[1][3]
Molecular Formula C₁₂H₁₂O₅[1][2]
Molecular Weight 236.22 g/mol [3]
Appearance White powder[1][2]
Melting Point 192.0-199.0 °C[2]
Boiling Point Estimated: ~342.6 °C (for 4-methoxycinnamic acid)[4]
Solubility Soluble in dimethyl sulfoxide and methanol (for 4-methoxycinnamic acid)[5]
pKa Estimated: ~4.54 (at 25°C for 4-methoxycinnamic acid)[5]
InChI Key IHKNVZISLLDMOR-GQCTYLIASA-N[1]
SMILES COC1=CC(=CC=C1OC(=O)C)C=CC(=O)O[1]

Table 2: Spectroscopic Data for Related Cinnamic Acid Derivatives

Spectroscopic TechniqueKey Observational Data (for related compounds)Source(s)
¹H NMR Chemical shifts indicating the presence of carboxylic acid OH, C=C, aromatic benzene, and methoxy groups.[6]
¹³C NMR Signals corresponding to carbonyl, aromatic, olefinic, and methoxy carbons.[7]
FT-IR Characteristic absorption bands for O-H (broad), C=O (sharp), C=C, and aromatic C-H stretches.[7][8]
Mass Spectrometry Molecular ion peak corresponding to the compound's molecular weight.[9][10]

Biological Activity and Signaling Pathways

While direct studies on the specific biological activities of this compound are limited, extensive research on its parent compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid), and other cinnamic acid derivatives provides strong indications of its potential as a therapeutic agent, particularly in oncology.

Cinnamic acid and its derivatives have been shown to possess significant anticancer properties, including the induction of apoptosis (programmed cell death) in various cancer cell lines.[11][12] The primary mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Apoptosis Induction

Ferulic acid has been demonstrated to trigger apoptosis in cancer cells by altering the expression of key regulatory proteins.[13] This includes the upregulation of pro-apoptotic proteins like p53 and p21, and the downregulation of cell cycle-promoting proteins such as cyclin D1 and cyclin E.[13] Furthermore, ferulic acid influences the intrinsic apoptotic pathway by modulating the levels of procaspases-3, -8, and -9, as well as the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[13] A related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has also been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio in breast cancer cells.[14]

Inhibition of Pro-Survival Signaling Pathways

Ferulic acid has been found to block the activation of critical pro-survival signaling pathways in cancer cells, including the canonical Smad and the non-canonical extracellular-signal-regulated kinase (ERK)/Akt (protein kinase B) pathways.[13] The inhibition of these pathways disrupts tumor cell growth, proliferation, and survival. It is highly probable that this compound shares these inhibitory activities due to its structural similarity to ferulic acid.

Figure 1: Postulated Apoptotic Signaling Pathway

Pro_Survival_Signaling_Pathway cluster_erk_akt ERK/Akt Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras PI3K PI3K Receptor Tyrosine Kinases->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Akt Akt PI3K->Akt Akt->Cell Proliferation & Survival This compound This compound This compound->ERK Inhibits This compound->Akt Inhibits

Figure 2: Postulated Pro-Survival Signaling Inhibition

Experimental Protocols

This section details generalized experimental methodologies for the synthesis, purification, and biological evaluation of this compound, based on established protocols for similar cinnamic acid derivatives.

Synthesis: Acetylation of Ferulic Acid

A common method for the synthesis of this compound is the acetylation of its precursor, ferulic acid.

Materials:

  • Ferulic acid

  • Acetic anhydride

  • Pyridine (as a catalyst)

  • Dichloromethane (as a solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve ferulic acid in dichloromethane in a round-bottom flask.

  • Add an excess of acetic anhydride and a catalytic amount of pyridine.

  • Reflux the mixture for a specified time (e.g., 2-4 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow Ferulic Acid Ferulic Acid Reaction Mixture Reaction Mixture Ferulic Acid->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Pyridine, DCM Crude Product Crude Product Reaction Mixture->Crude Product Work-up Purified Product Purified Product Crude Product->Purified Product Purification

Figure 3: Synthesis and Purification Workflow
Purification

The crude this compound can be purified using column chromatography or recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to form crystals.

Analytical Methods

The purity and identity of the synthesized compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A C18 column with a mobile phase of methanol and water (with 1% acetic acid) is commonly used.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to evaluate the cytotoxic effects of a compound on cancer cell lines.[13][16]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Analysis of Apoptosis: Western Blotting

Western blotting is used to detect the expression levels of apoptosis-related proteins.[1][18][19][20]

Procedure:

  • Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for target proteins (e.g., caspases, PARP, Bcl-2, Bax) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound emerges as a promising compound for further investigation in the field of drug discovery, particularly for its potential anticancer activities. While direct experimental data for some of its properties are still needed, the extensive research on its parent compound, ferulic acid, and other cinnamic acid derivatives provides a solid foundation for predicting its biological efficacy. The experimental protocols outlined in this guide offer a systematic approach for its synthesis, purification, and evaluation in preclinical studies. Further research into its specific molecular targets and signaling pathways will be crucial in elucidating its full therapeutic potential.

References

A Technical Guide to 4-Acetoxy-3-methoxycinnamic Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed protocol for the synthesis of 4-Acetoxy-3-methoxycinnamic acid. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as acetylferulic acid, is a derivative of ferulic acid, a naturally occurring phenolic compound. The introduction of an acetyl group to the hydroxyl moiety of ferulic acid modifies its physicochemical properties, which can influence its biological activity and potential therapeutic applications.

The chemical structure of this compound is presented below:

IUPAC Name: (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid CAS Number: 2596-47-6 Molecular Formula: C₁₂H₁₂O₅ Molecular Weight: 236.22 g/mol

Synthesis of this compound

The primary method for the synthesis of this compound is through the acetylation of its precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid). This reaction typically involves the use of acetic anhydride as the acetylating agent.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a reported synthesis of this compound from ferulic acid[1].

ParameterValue
Starting Material Ferulic Acid
Reactants Acetic Anhydride, Sodium Hydroxide
Product This compound
Yield 71.4%[1]
Melting Point 195-199 °C[1]
Purity 98+%
Appearance Colorless flaky crystal[1]
Experimental Protocol: Acetylation of Ferulic Acid

This protocol is adapted from a documented synthesis of this compound[1].

Materials:

  • Ferulic acid (1.9421 g, 0.01000 mol)

  • Sodium hydroxide (NaOH) (1.9073 g, 0.04578 mol)

  • Acetic anhydride (1.2 mL, 1.2790 g, 0.01253 mol)

  • Dilute sulfuric acid

  • Anhydrous ethanol

  • Distilled water

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool to 10 °C.

  • Dissolve ferulic acid in the cooled NaOH solution.

  • To this solution, add acetic anhydride (1.2 mL) and stir for 10 minutes at 20 °C.

  • Continue stirring for an additional 20 minutes at room temperature.

  • Adjust the pH of the solution to 4-5 using dilute sulfuric acid, which will result in the formation of a white precipitate.

  • Filter the white precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from anhydrous ethanol to obtain colorless, flaky crystals of this compound.

  • Dry the final product under vacuum.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ferulic_Acid Ferulic Acid in NaOH(aq) Reaction_Vessel Stirring at 10°C -> RT Ferulic_Acid->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Acidification Acidification with H₂SO₄ (pH 4-5) Reaction_Vessel->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization from Anhydrous Ethanol Filtration->Recrystallization Crude Product Final_Product 4-Acetoxy-3-methoxycinnamic Acid Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to 4-Acetoxy-3-methoxycinnamic Acid: Synthesis, Properties, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-3-methoxycinnamic acid, a derivative of the naturally abundant ferulic acid, is a synthetic compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of its discovery—more accurately, its synthesis—and explores its physicochemical properties and potential biological applications. While not known to occur naturally, its structural relationship to ferulic acid, a potent antioxidant, positions it as a compound of interest for further investigation, particularly in the realm of cancer therapeutics. This document details the established laboratory synthesis protocol, presents available quantitative data on related compounds, and visualizes key experimental and biological pathways to facilitate a deeper understanding for research and development professionals.

Discovery and Synthesis

This compound is the acetate ester of ferulic acid, formed through the formal condensation of the phenolic hydroxyl group of ferulic acid with acetic acid. Extensive literature searches indicate that this compound is not of natural origin but is synthesized in the laboratory. The primary method for its preparation is the acetylation of ferulic acid.

Experimental Protocol: Synthesis of this compound

The following protocol details the chemical synthesis of this compound from ferulic acid.

Materials:

  • Ferulic acid

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Dilute sulfuric acid (H₂SO₄)

  • Anhydrous ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

  • Melting point apparatus

Procedure:

  • Dissolution: A solution is prepared by dissolving ferulic acid and sodium hydroxide in water, maintained at a temperature below 10°C.

  • Acetylation: Acetic anhydride is added to the solution. The mixture is stirred for 10 minutes at 20°C, followed by an additional 20 minutes at room temperature.

  • Acidification: The pH of the solution is carefully adjusted to 4-5 using dilute sulfuric acid. This step facilitates the precipitation of the product.

  • Isolation: The resulting white precipitate of this compound is collected by filtration and washed thoroughly with water.

  • Purification: The crude product is purified by recrystallization from anhydrous ethanol to yield colorless, flaky crystals.

Characterization: The final product can be characterized using various spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of acetyl and other characteristic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: To detect the presence of key functional groups such as carbonyls (from the carboxylic acid and ester) and C-O bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Natural Occurrence

Current scientific literature and chemical databases do not indicate that this compound is a naturally occurring compound. Its precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid) , however, is ubiquitously found throughout the plant kingdom. It is particularly abundant in the seeds and leaves of plants and is a component of the cell walls of grains, fruits, and vegetables.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
CAS Number 2596-47-6
Appearance White to off-white crystalline powder
Melting Point 192-199 °C
Solubility Soluble in ethanol, methanol, and other organic solvents.
¹H NMR Characteristic peaks for the vinyl, aromatic, methoxy, and acetyl protons are expected. The exact chemical shifts are dependent on the solvent used for analysis.
¹³C NMR Expected signals include those for the carbonyl carbons of the carboxylic acid and ester, aromatic carbons, methoxy carbon, and the vinyl carbons.
IR (cm⁻¹) Expected characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid and ester), C=C (aromatic and vinyl), and C-O stretching vibrations.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, research on closely related cinnamic acid derivatives provides valuable insights into its potential therapeutic applications, particularly in oncology.

A study on alpha-cyano-4-hydroxy-3-methoxycinnamic acid (a structural analog) has demonstrated its ability to inhibit proliferation and induce apoptosis in human breast cancer cells. This suggests that the core cinnamic acid scaffold, with modifications at the 4-position, can possess significant anti-cancer properties. The mechanism of action is often linked to the induction of programmed cell death, or apoptosis.

Quantitative Data on a Related Compound

The following table presents quantitative data on the cytotoxic effects of alpha-cyano-4-hydroxy-3-methoxycinnamic acid on various breast cancer cell lines. This data serves as a proxy to highlight the potential potency of similar cinnamic acid derivatives.

Cell LineTreatment Concentration (µmol/L)Duration (h)Apoptosis Induction (%)Necrosis Induction (%)
MCF-7 2004885.821.6
MDA-MB-231 2004877.613.0
T47D 2004865.931.8

Data extracted from a study on alpha-cyano-4-hydroxy-3-methoxycinnamic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G A Start: Ferulic Acid & NaOH in Water B Add Acetic Anhydride (Stir at 20°C, then RT) A->B Acetylation C Acidify with H₂SO₄ to pH 4-5 B->C Reaction Quenching D Precipitation of Crude Product C->D Product Formation E Filter and Wash with Water D->E Isolation F Recrystallize from Anhydrous Ethanol E->F Purification G Pure this compound F->G Final Product

Caption: Workflow for the synthesis of this compound.

Apoptosis Signaling Pathway

The diagram below represents a simplified intrinsic (mitochondrial) apoptosis pathway that can be induced by cinnamic acid derivatives in cancer cells, based on findings from related compounds.

G cluster_0 Cellular Environment cluster_1 Mitochondrial Events cluster_2 Caspase Cascade A Cinnamic Acid Derivative (e.g., this compound) B Increased Bax/Bcl-2 Ratio A->B Induces C Mitochondrial Outer Membrane Permeabilization B->C Leads to D Cytochrome c Release C->D Results in E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E Triggers F Caspase-9 Activation E->F Activates G Caspase-3 Activation F->G Activates H Apoptosis (Cell Death) G->H Executes

Caption: Intrinsic apoptosis pathway potentially induced by cinnamic acid derivatives.

Conclusion

This compound is a synthetically accessible derivative of the widespread natural product, ferulic acid. While its own biological activities are not yet extensively documented, the known anti-cancer properties of related cinnamic acid derivatives, particularly their ability to induce apoptosis in cancer cell lines, mark it as a compound with considerable therapeutic potential. The straightforward synthesis and the promising biological context of its structural class make this compound a compelling candidate for further investigation in drug discovery and development programs. This guide provides a foundational resource for researchers embarking on the study of this and similar molecules.

4-Acetoxy-3-methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a synthetic derivative of ferulic acid. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous natural phenolic compound found in various plant sources and is well-documented for its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The acetylation of the phenolic hydroxyl group in ferulic acid to form this compound is a chemical modification that may alter its physicochemical properties, such as lipophilicity, which in turn could influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways, largely extrapolated from its parent compound, ferulic acid.

Chemical and Physical Properties

This compound is the acetate ester of ferulic acid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 2596-47-6[1]
Molecular Formula C₁₂H₁₂O₅[2]
Molecular Weight 236.22 g/mol [2]
IUPAC Name (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid
Appearance White flaky crystal[1]
Melting Point 195-199 °C[1]
Solubility Soluble in anhydrous alcohol[1]

Synthesis

The synthesis of this compound is typically achieved through the acetylation of ferulic acid. The following protocol is based on a reported method for the synthesis of acetyl ferulic acid.[1]

Experimental Protocol: Acetylation of Ferulic Acid

Materials:

  • Ferulic acid

  • Sodium hydroxide (NaOH)

  • Acetic anhydride

  • Sulfuric acid (dilute)

  • Anhydrous ethanol

  • Distilled water

Procedure:

  • Dissolve ferulic acid (0.010 mol, 1.94 g) and sodium hydroxide (0.046 mol, 1.84 g) in water at 10 °C with stirring.

  • To this solution, add acetic anhydride (0.013 mol, 1.2 ml) dropwise.

  • After the addition is complete, stir the mixture for 10 minutes at 20 °C, followed by 20 minutes at room temperature.

  • Adjust the pH of the solution to 4-5 using dilute sulfuric acid. This will cause a white precipitate to form.

  • Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from anhydrous ethanol to obtain colorless, flaky crystals of this compound.[1]

Expected Yield: Approximately 71%[1]

Synthesis Workflow

Synthesis_Workflow Ferulic_Acid Ferulic Acid (in NaOH solution) Reaction Acetylation Reaction (10-20°C, then RT) Ferulic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Acidification Acidification (dilute H₂SO₄ to pH 4-5) Reaction->Acidification Precipitation Precipitation of This compound Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization (Anhydrous Ethanol) Filtration->Recrystallization Final_Product Pure 4-Acetoxy-3- methoxycinnamic acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

Direct experimental data on the biological activity of this compound is limited. However, based on the extensive research on its parent compound, ferulic acid, and general principles of how acetylation can modify the activity of phenolic compounds, we can infer its potential therapeutic applications. Acetylation can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and potentially improve its bioavailability.

Potential Anticancer Activity

Ferulic acid has demonstrated anticancer properties by modulating various cellular signaling pathways, inducing apoptosis, and inhibiting tumor growth.[3] It is plausible that this compound retains or possesses enhanced anticancer activity.

Potential Mechanisms of Action (Inferred from Ferulic Acid):

  • Induction of Apoptosis: Ferulic acid has been shown to induce apoptosis in cancer cells.[3] This process is a regulated form of cell death crucial for eliminating damaged or cancerous cells. The intrinsic apoptotic pathway is a likely target.

  • Cell Cycle Arrest: By interfering with the cell cycle, the compound could halt the proliferation of cancer cells.

Hypothetical Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade 4-Acetoxy-3-methoxycinnamic_acid This compound Bax Bax 4-Acetoxy-3-methoxycinnamic_acid->Bax activates Bcl2 Bcl-2 4-Acetoxy-3-methoxycinnamic_acid->Bcl2 inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction by this compound.

Potential Anti-inflammatory Activity

Ferulic acid exhibits significant anti-inflammatory effects.[4] Studies on ferulic acid have shown that it can suppress the production of pro-inflammatory mediators.[5]

Potential Mechanisms of Action (Inferred from Ferulic Acid):

  • Inhibition of Pro-inflammatory Enzymes: Ferulic acid can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

  • Modulation of Inflammatory Signaling Pathways: It has been shown to block the activation of the NLRP3 inflammasome and induce autophagy.[5]

Potential Neuroprotective Activity

Ferulic acid and other cinnamic acid derivatives have been investigated for their neuroprotective effects against various neurotoxic insults.[6][7]

Potential Mechanisms of Action (Inferred from Ferulic Acid and Related Compounds):

  • Antioxidant Effects: By scavenging reactive oxygen species (ROS), the compound could protect neuronal cells from oxidative stress-induced damage.

  • Modulation of Neuronal Signaling: It may interfere with pathways involved in neuronal cell death, such as those initiated by glutamate excitotoxicity.[8]

Quantitative Data

Compound/DerivativeCell Line(s)Assay TypeIC₅₀ Value(s)Reference
A coumarin-cinnamic acid hybrid (Cpd 4)HL60, MCF-7, A549MTT Assay8.09, 3.26, 9.34 µM[9]
Thiazolidinedione derivative (PZ-11)MCF-7Cytotoxicity Assay17.35 µM[10]
A pyranoindole derivative (4a)Huh7Anti-cancer Assay4.29 µM[11]

Pharmacokinetics

There is no specific pharmacokinetic data available for this compound. However, studies on ferulic acid in rats can provide some insights. Ferulic acid is rapidly absorbed and also rapidly cleared from the body.[12][13] The acetylation of the hydroxyl group in this compound increases its lipophilicity, which could potentially lead to:

  • Increased absorption: Enhanced ability to cross the intestinal wall.

  • Altered distribution: Potentially greater distribution into tissues, including the brain.

  • Modified metabolism: The acetyl group may be hydrolyzed in vivo to release ferulic acid, making this compound a potential prodrug.

Pharmacokinetic Parameters of Ferulic Acid in Rats (for reference):

Administration RouteDose (mg/kg)Cₘₐₓ (mg/L)Tₘₐₓ (h)AUC₀₋ₜ (min·mg/L)Reference
Intragastric2012.20 ± 2.46-281.47 ± 46.76[14]
Oral108.170.032594.45 (h·ng/mL)[15]
Intravenous2---[13]
Intravenous10---[13]

Experimental Protocols and Workflows

In Vitro Anticancer Activity Screening

The following is a generalized workflow for assessing the anticancer activity of a test compound like this compound.

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture and Treatment cluster_viability Cell Viability Assessment cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cell Lines (e.g., MCF-7, A549, etc.) in 96-well plates Compound_Treatment Treat cells with various concentrations of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified duration (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay Perform MTT Assay (or similar viability assay) Incubation->MTT_Assay Absorbance_Measurement Measure absorbance at the appropriate wavelength MTT_Assay->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ value (concentration for 50% inhibition) Absorbance_Measurement->IC50_Calculation Data_Interpretation Interpret results and compare with control compounds IC50_Calculation->Data_Interpretation

Caption: General workflow for in vitro anticancer drug screening.

Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[16]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a derivative of the well-studied natural compound, ferulic acid. While direct research on this acetylated form is limited, its chemical relationship to ferulic acid suggests a strong potential for similar or even enhanced biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The increased lipophilicity due to acetylation may improve its pharmacokinetic profile, making it an interesting candidate for further investigation in drug development. The protocols and workflows provided in this guide offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this compound. Further in-depth studies are warranted to fully characterize its biological activities, mechanisms of action, and pharmacokinetic properties.

References

Spectral Data Analysis of 4-Acetoxy-3-methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Acetoxy-3-methoxycinnamic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and established analytical methodologies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical techniques.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including ferulic acid, 4-methoxycinnamic acid, and other cinnamic acid derivatives.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOH12.0 - 13.0Singlet (broad)-
Ar-H (position 2)~7.3Doublet~1.8
Ar-H (position 6)~7.1Doublet of doublets~8.2, 1.8
Ar-H (position 5)~7.0Doublet~8.2
=CH- (α to COOH)~6.4Doublet~16.0
=CH- (β to COOH)~7.7Doublet~16.0
-OCH₃~3.9Singlet-
-OCOCH₃~2.3Singlet-

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on a cinnamic acid scaffold.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O (acid)~168
-C=O (acetate)~169
Ar-C (position 1)~127
Ar-C (position 2)~112
Ar-C (position 3)~152
Ar-C (position 4)~141
Ar-C (position 5)~123
Ar-C (position 6)~124
=CH- (α to COOH)~118
=CH- (β to COOH)~145
-OCH₃~56
-OCOCH₃~21

Note: Predicted values are based on established substituent effects on the chemical shifts of aromatic and olefinic carbons.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic acid)3300 - 2500Broad, Strong
C-H (Aromatic/Vinylic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic acid)1710 - 1680Strong
C=O (Ester)1770 - 1750Strong
C=C (Alkene)1640 - 1620Medium
C=C (Aromatic)1600, 1515Medium
C-O (Ester/Ether)1250 - 1100Strong

Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

Adduct Predicted m/z
[M+H]⁺237.0758
[M+Na]⁺259.0577
[M+K]⁺275.0316
[M-H]⁻235.0612

Source: Predicted data from computational sources.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition :

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

  • Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition (ESI) :

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and inducing fragmentation.

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion and its adducts. The fragmentation pattern from MS/MS experiments can be used to confirm the structure.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

The Potential Biological Activities of Acetylferulic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 26, 2025

Introduction

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its therapeutic potential, however, can be constrained by factors such as suboptimal bioavailability. To address this, researchers have explored the synthesis of various FA derivatives, with acetylferulic acid emerging as a compound of interest. The acetylation of the phenolic hydroxyl group in ferulic acid is hypothesized to enhance its lipophilicity, potentially leading to improved cell membrane permeability and, consequently, augmented biological activity.

This technical guide provides an in-depth overview of the known and potential biological activities of acetylferulic acid. Given the nascent stage of research specifically focused on this derivative, this document will also draw upon the extensive knowledge of its parent compound, ferulic acid, to extrapolate potential mechanisms and activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a compendium of available data, experimental methodologies, and an exploration of the underlying signaling pathways.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. Ferulic acid is a potent antioxidant, and its derivatives are often synthesized to enhance this property.[3]

Quantitative Data on Antioxidant Activity

While extensive quantitative data for acetylferulic acid is not yet widely available, studies on similar acylated derivatives suggest that esterification can modulate antioxidant capacity. For instance, a comparative study on propionyl ferulate (PF), a structurally similar derivative to acetylferulic acid, demonstrated enhanced scavenging activity against several free radicals compared to ferulic acid (FA).[4]

CompoundAssayIC50 / ActivityReference
Propionyl Ferulate (PF)DPPH Radical ScavengingSuperior to FA and L-ascorbic acid at all tested concentrations.[4]
Propionyl Ferulate (PF)Hydroxyl Radical ScavengingBetter scavenging activity than FA and L-ascorbic acid at 0.01 and 0.05 µg/ml.[4]
Propionyl Ferulate (PF)Nitric Oxide Radical ScavengingStronger scavenging activity compared to FA and L-ascorbic acid.[4]
Ferulic Acid (FA)DPPH Radical Scavenging64% scavenging at 100 µg/ml.[5]
Ferulic Acid (FA)ROS Scavenging (in RAW 264.7 cells)76% inhibition of ROS production at 100 µg/ml.[5]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3][6]

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., acetylferulic acid) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution to achieve a range of final concentrations.

    • Prepare a solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each concentration of the test compound.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Ferulic acid has demonstrated significant anti-inflammatory properties by modulating various signaling pathways.[7][8] It is anticipated that acetylferulic acid would exhibit similar, if not enhanced, anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity

Specific IC50 values for acetylferulic acid in anti-inflammatory assays are not yet well-documented in publicly available literature. However, studies on ferulic acid provide a benchmark for its potential efficacy.

CompoundAssayCell LineEffectReference
Ferulic AcidNitric Oxide (NO) Production InhibitionRAW 264.7 macrophages74% inhibition at 100 µg/ml.[5]
Ferulic AcidLipoxygenase InhibitionSoybean lipoxygenaseModerate activity.[9]
Ferulic Acid Derivative (Compound 7)5-Lipoxygenase InhibitionIC50 = 10 ± 0.2 µmol/L[10]
Ferulic Acid Derivative (Compound 6)5-Lipoxygenase InhibitionIC50 = 5.28 ± 0.1 µmol/L[10]
Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Macrophages [11]

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in appropriate media.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified duration.

    • Stimulate the cells with LPS to induce NO production.

  • Measurement of NO Production:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Anticancer Activity

Ferulic acid has been shown to possess anticancer properties against various cancer cell lines through the modulation of cell proliferation, apoptosis, and key signaling pathways.[12][13][14] Derivatives of ferulic acid, including acetylferulic acid, are being investigated for enhanced cytotoxic effects.

Quantitative Data on Anticancer Activity

Emerging evidence suggests that acetylferulic acid derivatives may have superior anticancer activity compared to the parent compound.

CompoundCell LineAssayEffectReference
Acetylferulic acid derivatives (4a and 4b)HCT116 (Colon Carcinoma)Cytotoxicity (MTT assay)Higher cytotoxicity than ferulic acid.[15]
Ferulic AcidMCF-7 (Breast Cancer)ProliferationInhibition of cell proliferation.[12][16]
Ferulic Acid4T1 (Breast Cancer)CytotoxicityIC50 of 500 μg/mL.[17]
Ferulic AcidMDA-MB-231 (Breast Cancer)Cytotoxicity3–100 μM[17]
Experimental Protocols

MTT Cytotoxicity Assay [6][14]

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT116) in the appropriate medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neuroprotective Effects

Ferulic acid has demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.[18][19][20] This protection is often attributed to its antioxidant and anti-inflammatory activities.

Experimental Evidence of Neuroprotection

Studies using the PC12 cell line, a common model for neuronal cells, have shown that ferulic acid can protect against hypoxia-induced neurotoxicity by increasing cell viability, scavenging free radicals, and reducing apoptosis.[21][22] While specific data for acetylferulic acid is limited, its potential for enhanced blood-brain barrier penetration suggests it could be a promising neuroprotective agent.

Experimental Protocols

Neuroprotection Assay in PC12 Cells [21]

This protocol assesses the ability of a compound to protect neuronal cells from damage induced by stressors like hypoxia.

  • Cell Culture:

    • Culture PC12 cells in a suitable medium.

  • Induction of Neurotoxicity:

    • Expose the cells to a stressor, such as hypoxia, to induce cell damage.

  • Compound Treatment:

    • Treat the cells with different concentrations of the test compound before, during, or after the induction of neurotoxicity.

  • Assessment of Neuroprotection:

    • Measure cell viability using methods like the MTT assay.

    • Assess membrane damage by measuring the release of lactate dehydrogenase (LDH).

    • Quantify apoptosis using techniques like TUNEL staining or flow cytometry.

    • Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels.

Signaling Pathways

The biological activities of ferulic acid and, by extension, acetylferulic acid, are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

Ferulic acid is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.[8][23][24] It can also modulate the MAPK (Mitogen-activated protein kinase) pathway.[22]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates AFA Acetylferulic Acid AFA->IKK inhibits AFA->NFkB inhibits translocation

Caption: Acetylferulic acid's potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Signaling Pathways

The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) pathway is crucial for cell growth and survival and is often dysregulated in cancer. Ferulic acid has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[14][25][26][27]

anticancer_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis AFA Acetylferulic Acid AFA->PI3K inhibits AFA->Akt inhibits Bcl2->Apoptosis Bax->Apoptosis

Caption: Potential anticancer mechanism of acetylferulic acid through PI3K/Akt pathway inhibition.

Experimental Workflow for Synthesis and Evaluation

The general process for investigating the biological activities of acetylferulic acid involves its synthesis, purification, and subsequent evaluation in various biological assays.

experimental_workflow Start Start: Ferulic Acid Synthesis Synthesis of Acetylferulic Acid Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassays Biological Activity Screening Purification->Bioassays Antioxidant Antioxidant Assays (DPPH, etc.) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO inhibition, etc.) Bioassays->Anti_inflammatory Anticancer Anticancer Assays (MTT, etc.) Bioassays->Anticancer Neuroprotective Neuroprotective Assays (PC12 cell model, etc.) Bioassays->Neuroprotective Data_Analysis Data Analysis & Mechanism Elucidation Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Neuroprotective->Data_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of acetylferulic acid.

Conclusion and Future Directions

Acetylferulic acid represents a promising derivative of ferulic acid with the potential for enhanced biological activities. The acetylation of the phenolic hydroxyl group is a strategic modification aimed at improving its lipophilicity and, consequently, its bioavailability and efficacy. While current research specifically on acetylferulic acid is limited, the extensive data on its parent compound, ferulic acid, provides a strong foundation for its expected antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Future research should focus on a comprehensive evaluation of acetylferulic acid's biological activities, including the determination of quantitative metrics such as IC50 values in a variety of assays. In-depth studies are also required to elucidate the specific signaling pathways modulated by acetylferulic acid and to compare its efficacy directly with that of ferulic acid in both in vitro and in vivo models. Such investigations will be crucial in determining the therapeutic potential of acetylferulic acid and its viability as a lead compound in drug development.

References

4-Acetoxy-3-methoxycinnamic Acid: A Technical Review of a Ferulic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive review of the available scientific literature on 4-Acetoxy-3-methoxycinnamic acid. As a derivative of the well-studied ferulic acid, its biological activities and therapeutic potential are intrinsically linked to its parent compound. This document synthesizes the existing data, focusing on quantitative findings, experimental methodologies, and relevant signaling pathways to support further research and development.

Chemical and Physical Properties

This compound, also known as acetylferulic acid, is the acetate ester of ferulic acid.[1] The acetylation of the phenolic hydroxyl group of ferulic acid results in a compound with altered physicochemical properties, which may influence its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
CAS Number 2596-47-6[1]
Molecular Formula C₁₂H₁₂O₅[2]
Molecular Weight 236.22 g/mol [2]
Appearance White solid[No direct evidence]
Storage 2-8°C, dry, sealed[3]

Synthesis

The synthesis of this compound typically involves the acetylation of ferulic acid (4-hydroxy-3-methoxycinnamic acid). A general synthetic approach is the reaction of ferulic acid with acetic anhydride.

A related synthesis of 4-acetoxy-3-methoxybenzoic acid from 4-hydroxy-3-methoxybenzoic acid involves heating with acetic anhydride in xylene.[4] This suggests a similar approach could be employed for the cinnamic acid derivative.

Biological and Pharmacological Activities

Direct studies on the biological and pharmacological activities of this compound are limited in the public domain. However, as an acetylated form of ferulic acid, it is hypothesized to act as a prodrug, releasing ferulic acid upon hydrolysis in vivo. Therefore, the extensive biological activities of ferulic acid are of high relevance. Ferulic acid is known for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7]

Anticancer Activity

Ferulic acid and its derivatives have demonstrated potential in cancer therapy. For instance, α-cyano-4-hydroxy-3-methoxycinnamic acid (a derivative of ferulic acid) has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells.[8][9] This effect was observed to be dose- and time-dependent and was associated with an increase in the pro-apoptotic protein Bax.[8][9]

CompoundCell LineActivityQuantitative DataReference
α-cyano-4-hydroxy-3-methoxycinnamic acidMCF-7, T47D, MDA-231Inhibition of proliferation, induction of apoptosisDose- and time-dependent decrease in cell viability[8][9]

Esters of methoxylated cinnamic acids have also been investigated for their antitumor potential against non-small-cell lung cancer and melanoma cells.[10]

Anti-inflammatory Activity

Derivatives of cinnamic acids, including those structurally related to this compound, have shown anti-inflammatory effects. For example, a series of derivatives of ferulic, sinapic, and 3,4-dimethoxycinnamic acid demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model.[11][12]

Compound ClassModelActivityQuantitative DataReference
Ferulic, Sinapic, and 3,4-Dimethoxycinnamic Acid DerivativesCarrageenan-induced rat paw edemaReduction of edema17–72% reduction at 150 μmol/kg[11][12]
Neuroprotective Activity

p-Methoxycinnamic acid, another related compound, has demonstrated neuroprotective effects. In primary cultures of rat cortical cells injured with glutamate, it showed a high potency of neuroprotective activity.[13]

CompoundModelActivityQuantitative DataReference
p-Methoxycinnamic acidGlutamate-injured rat cortical cellsNeuroprotection78% cell viability at 1 µM[13]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of cinnamic acid derivatives are described in the literature.

Synthesis of Cinnamic Acid Derivatives

Synthesis of 4-Methoxycinnamic Acid: A mixture of 4-methoxybenzaldehyde, malonic acid, and β-alanine in pyridine is heated under reflux. After cooling, the reaction mixture is acidified with concentrated HCl, and the resulting precipitate is collected by vacuum filtration, washed, and recrystallized.[14]

Esterification of 4-Methoxycinnamic Acid: 4-Methoxycinnamic acid is dissolved in DMF, and cesium carbonate and iodoethane are added. The mixture is stirred at 50°C. The reaction is quenched with HCl, and the product is extracted.[14]

Cell Viability and Apoptosis Assays

Cell Culture: Human breast cancer cell lines (MCF-7, T47D, MDA-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cell Viability Assay: Cells are treated with the test compound at various concentrations and time intervals. Cell viability is assessed using methods like the trypan blue dye exclusion assay.[9]

Apoptosis Assay: Apoptosis can be evaluated by methods such as Annexin V-FITC and propidium iodide staining followed by flow cytometry.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of ferulic acid and its derivatives are mediated through various signaling pathways. As a likely prodrug, this compound would exert its effects through the pathways modulated by ferulic acid.

Apoptosis Induction in Cancer Cells

The anticancer effects of ferulic acid derivatives are often linked to the induction of apoptosis. This can occur through the modulation of the Bax/Bcl-2 ratio, favoring apoptosis.[8][9]

Ferulic_Acid_Derivative Ferulic_Acid_Derivative Bax_Protein Bax_Protein Ferulic_Acid_Derivative->Bax_Protein Upregulates Bcl2_Protein Bcl2_Protein Ferulic_Acid_Derivative->Bcl2_Protein Downregulates Apoptosis Apoptosis Bax_Protein->Apoptosis Promotes Bcl2_Protein->Apoptosis Inhibits

Caption: Proposed apoptotic pathway of ferulic acid derivatives.

Anti-inflammatory Action

The anti-inflammatory mechanism of related cinnamic acid derivatives may involve the inhibition of inflammatory mediators.

Inflammatory_Stimulus Inflammatory_Stimulus Pro_inflammatory_Mediators Pro_inflammatory_Mediators Inflammatory_Stimulus->Pro_inflammatory_Mediators Induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Causes Cinnamic_Acid_Derivative Cinnamic_Acid_Derivative Cinnamic_Acid_Derivative->Pro_inflammatory_Mediators Inhibits

Caption: General anti-inflammatory mechanism of cinnamic acid derivatives.

Conclusion

While direct research on this compound is not extensive, its structural relationship to ferulic acid suggests significant therapeutic potential. The acetylation may serve as a prodrug strategy to improve the pharmacokinetic properties of ferulic acid. The wealth of data on ferulic acid and related cinnamic acid derivatives provides a strong foundation for future investigations into the specific biological activities and mechanisms of action of this compound. Further studies are warranted to elucidate its profile as a potential therapeutic agent.

References

Methodological & Application

Synthesis Protocol for 4-Acetoxy-3-methoxycinnamic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid. The primary method described is the acetylation of ferulic acid, a readily available natural product. An alternative synthesis route commencing from vanillin is also presented for comparison. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visualization of a key signaling pathway influenced by the parent compound, ferulic acid, to provide context for its biological relevance.

Introduction

This compound is the acetate ester of ferulic acid, a phenolic compound found in various plant sources. Ferulic acid and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The acetylation of ferulic acid can modify its physicochemical properties, such as lipophilicity, which may influence its bioavailability and therapeutic efficacy. This document outlines a straightforward and efficient laboratory-scale synthesis of this compound.

Data Presentation

Two primary synthesis routes are summarized below with their respective quantitative data for easy comparison.

ParameterSynthesis from Ferulic AcidSynthesis from Vanillin
Starting Material Ferulic AcidVanillin
Key Reagents Acetic anhydride, Sodium hydroxideAcetic anhydride, Sodium acetate, Pyridine
Reaction Type AcetylationPerkin condensation with in-situ O-acetylation
Yield 71.4%[1]~65%[2]
Melting Point 195-199°C[1]73.5-74°C[2]
Purity RecrystallizedRecrystallized

Note: The significant difference in melting points may be attributed to polymorphic forms of the final product or the presence of impurities.

Experimental Protocols

Method 1: Synthesis from Ferulic Acid[1]

This protocol details the acetylation of ferulic acid using acetic anhydride in an alkaline solution.

Materials:

  • Ferulic acid (1.94 g, 0.010 mol)

  • Sodium hydroxide (NaOH) (1.91 g, 0.048 mol)

  • Acetic anhydride (1.2 mL, 0.013 mol)

  • Dilute sulfuric acid

  • Anhydrous ethanol

  • Distilled water

  • Reaction flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Prepare a solution of ferulic acid (1.94 g) and sodium hydroxide (1.91 g) in a suitable amount of water in a reaction flask.

  • Cool the solution to below 10°C using an ice bath.

  • While stirring, add acetic anhydride (1.2 mL) to the cooled solution.

  • Continue stirring at 20°C for 10 minutes, then at room temperature for an additional 20 minutes.

  • Adjust the pH of the solution to 4-5 by the slow addition of dilute sulfuric acid. This will cause a white precipitate to form.

  • Collect the white precipitate by filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from anhydrous ethanol to obtain colorless flaky crystals of this compound (1.69 g, 71.4% yield).

  • Dry the purified crystals and determine the melting point (expected: 195-199°C).

Method 2: Synthesis from Vanillin[2]

This protocol describes the synthesis via a Perkin condensation of vanillin with concurrent O-acetylation.

Materials:

  • Vanillin (10 g, 65.7 mmol)

  • Sodium acetate (8.63 g, 105 mmol)

  • Acetic anhydride (75 mL)

  • Pyridine (0.5 mL)

  • Acetic acid

  • Distilled water

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a reaction flask, combine vanillin (10 g), sodium acetate (8.63 g), and acetic anhydride (75 mL).

  • Add pyridine (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • Purify the crude product by recrystallization from a mixture of acetic acid and water to yield a light yellow powder of this compound (~65% yield).

  • Dry the purified product and determine the melting point (expected: 73.5-74°C).

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from ferulic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ferulic_Acid Ferulic Acid Reaction_Vessel Reaction at 0-10°C, then RT Ferulic_Acid->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Acidification Acidification (H₂SO₄) Reaction_Vessel->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product Purified Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway

Ferulic acid, the precursor to this compound, is known to modulate various cellular signaling pathways. One of the key pathways is the Nrf2-mediated antioxidant response. The following diagram illustrates the activation of this pathway by ferulic acid.

Caption: Ferulic acid activates the Nrf2 antioxidant pathway.

References

Application Notes: In Vitro Antioxidant Assays for 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetoxy-3-methoxycinnamic acid is an acetylated derivative of ferulic acid, a well-known phenolic compound found extensively in plants. Ferulic acid and its derivatives are recognized for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metals.[1] The antioxidant capacity of phenolic acids is closely linked to their chemical structure, including the presence of hydroxyl and methoxy groups on the aromatic ring.[2][3] The introduction of an acetoxy group in place of the phenolic hydroxyl group on this compound may influence its antioxidant activity, potentially altering its radical scavenging efficacy and lipophilicity.[4]

These application notes provide detailed protocols for three common in vitro assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant potential of this compound. These methods are essential for researchers in natural product chemistry, pharmacology, and drug development to screen and characterize novel antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free-radical scavenging ability of a compound.[5] The stable DPPH radical has a deep violet color with an absorption maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[5][6]

Experimental Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive controls: Ascorbic acid, Trolox, or Ferulic acid

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark to prevent degradation.[7]

  • Preparation of Test Compound and Standards:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for a positive control like Ascorbic acid.[7]

  • Assay Execution:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various dilutions of the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[7]

Where:

  • A_control is the absorbance of the DPPH solution with methanol.

  • A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of the test compound.

Data Presentation (Example)

Note: The following data is illustrative for this compound and its parent compound, ferulic acid. Actual results must be determined experimentally.

CompoundConcentration (µg/mL)% Scavenging (Mean ± SD)IC50 (µg/mL)
This compound 1015.2 ± 1.1
2533.5 ± 2.4
5058.1 ± 3.0~ 45.5
10085.3 ± 2.8
20092.4 ± 1.9
Ferulic Acid (Control) 1045.6 ± 2.5
2578.9 ± 3.1~ 15.8
5093.1 ± 1.5

Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent reagent process process measurement measurement output output DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Add 100 µL DPPH + 100 µL Sample to 96-well Plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compound Sample_sol->Mix Incubate Incubate 30 min in Dark at RT Mix->Incubate Measure Read Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting blue-green radical has an absorption maximum at 734 nm. Antioxidants reduce the ABTS•+, causing the solution to decolorize. This assay is applicable to both hydrophilic and lipophilic compounds.[10]

Experimental Protocol

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive controls: Ascorbic acid, Trolox

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[8]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the stock solution with ethanol or PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of Test Compound and Standards: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in the same solvent used for the working solution.

  • Assay Execution:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various dilutions of the test compound or standards to the wells.

    • Incubate at room temperature for 5-7 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm.

Data Analysis: The percentage of ABTS•+ scavenging is calculated as:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[9]

Where:

  • A_control is the absorbance of the ABTS•+ working solution.

  • A_sample is the absorbance in the presence of the test compound or standard.

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

Data Presentation (Example)

Note: The following data is illustrative. Actual results must be determined experimentally.

CompoundConcentration (µM)% Inhibition (Mean ± SD)TEAC (mM Trolox Eq/mM)
This compound 518.3 ± 1.5
1035.1 ± 2.2
2062.4 ± 3.10.75
4089.8 ± 2.5
Trolox (Standard) 524.5 ± 1.8
1049.2 ± 2.01.00 (by definition)
2095.3 ± 1.3

Workflow Diagram

ABTS_Assay_Workflow reagent reagent process process measurement measurement output output A1 Mix 7 mM ABTS + 2.45 mM K2S2O8 (1:1) A2 Incubate 12-16h in Dark to form ABTS•+ stock A1->A2 A3 Dilute stock to Abs = 0.70 at 734 nm (Working Solution) A2->A3 B1 Add 190 µL Working Solution + 10 µL Sample to well A3->B1 A4 Prepare Sample Dilutions A4->B1 B2 Incubate 5-7 min at RT B1->B2 C1 Read Absorbance at 734 nm B2->C1 D1 Calculate % Inhibition and TEAC Value C1->D1

Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH.[12] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The FRAP assay directly measures antioxidants with a reduction potential lower than that of the Fe³⁺/Fe²⁺ couple.[13]

Experimental Protocol

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Positive controls: Ascorbic acid, Trolox

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6][14]

    • Warm the reagent to 37°C before use.[15]

  • Preparation of Test Compound and Standards:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Prepare a standard curve using known concentrations of FeSO₄ (e.g., 100 to 1000 µM).

  • Assay Execution:

    • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes. Some protocols suggest a shorter incubation of 4-6 minutes.[16]

  • Measurement: Measure the absorbance at 593 nm.

Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with ferrous sulfate. The results are expressed as µM ferrous (Fe²⁺) equivalents.

Data Presentation (Example)

Note: The following data is illustrative. Actual results must be determined experimentally.

CompoundConcentration (µg/mL)Absorbance at 593 nm (Mean ± SD)FRAP Value (µM Fe²⁺ Eq)
This compound 250.215 ± 0.011255.4
500.438 ± 0.023510.8
1000.855 ± 0.031995.2
Ascorbic Acid (Control) 500.980 ± 0.0281150.5

Workflow and Mechanism Diagram

FRAP_Assay cluster_mechanism FRAP Reaction Mechanism cluster_workflow Experimental Workflow reagent reagent complex complex reduced_complex reduced_complex process process measurement measurement Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Intense Blue) Fe3->Fe2 Antioxidant Antioxidant (e.g., Test Compound) Antioxidant->Fe3 donates e⁻ (at low pH) Oxidized_AO Oxidized Antioxidant Antioxidant->Oxidized_AO Prep Prepare FRAP Reagent (Acetate buffer:TPTZ:FeCl₃ 10:1:1) Mix Add 180 µL FRAP Reagent + 20 µL Sample Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Read Absorbance at 593 nm Incubate->Measure

Mechanism and workflow for the FRAP assay.

References

Application Notes and Protocols for Testing the Anti-inflammatory Activity of 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anti-inflammatory activity of 4-Acetoxy-3-methoxycinnamic acid is limited in publicly available literature. These application notes and protocols are therefore based on extensive research into its closely related parent compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid) , and the structurally similar 4-methoxycinnamic acid . It is hypothesized that this compound may act as a prodrug, being hydrolyzed to ferulic acid to exert its biological effects. The provided protocols are robust starting points but may require optimization for the specific compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest for their therapeutic potential, including their anti-inflammatory properties.[1] this compound, as a derivative of ferulic acid, is a promising candidate for investigation as an anti-inflammatory agent. Its mechanism of action is likely to involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3]

Potential Mechanism of Action

The anti-inflammatory effects of cinnamic acid derivatives like ferulic acid are attributed to their ability to interfere with pro-inflammatory signaling pathways. Upon cellular stimulation by inflammatory triggers such as lipopolysaccharide (LPS), signaling cascades are initiated that lead to the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS) that produce inflammatory mediators.[4][5] Ferulic acid has been shown to inhibit the activation of the IKK complex, which is crucial for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5][6] By preventing IκBα degradation, ferulic acid keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of inflammatory genes.[6] Additionally, ferulic acid can modulate the MAPK pathway, which also plays a role in regulating inflammatory responses.[2][7]

Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory activities of ferulic acid and 4-methoxycinnamic acid. These values can serve as a benchmark for evaluating the potency of this compound.

Table 1: Inhibitory Activity of Ferulic Acid on Inflammatory Markers

AssayCell LineStimulantConcentration of Ferulic AcidObserved EffectCitation
COX-2 InhibitionNot specifiedNot specified>50% inhibition at 100 µg/mLNot specified[8]
NO Production InhibitionRAW 264.7 MacrophagesLPS100 µg/mL74% inhibition[9]
TNF-α Production Inhibition3T3-L1 AdipocytesTNF-α1, 10, 50 µMDose-dependent decrease[10]
IL-6 Production Inhibition3T3-L1 AdipocytesTNF-α1, 10, 50 µMDose-dependent decrease to 137.8, 113.6, and 72.0 pg/mL respectively[10]
IL-1β Production Inhibition3T3-L1 AdipocytesTNF-α1, 10, 50 µMDose-dependent decrease to 117.4, 87.3, and 73.6 pg/mL respectively[10]
NF-κB ActivationRAW 264.7 MacrophagesLPSNot specifiedInhibition of IKK phosphorylation[6]
JNK and ERK Phosphorylation3T3-L1 AdipocytesTNF-α1, 10, 50 µMDose-dependent decrease[7]

Table 2: Anti-inflammatory Activity of 4-Methoxycinnamic Acid

AssayModel SystemObserved EffectCitation
Downregulation of Inflammatory Factors (IL-1β, TNF-α, IL-6, iNOS)C57BL/6 mice and RAW264.7 cellsSignificant downregulation[11]
Anti-inflammatory and Anticancer PropertiesDMH-induced rat colon carcinogenesisReversed pathological alterations[12]

Signaling Pathways and Experimental Workflow

G General Experimental Workflow for Anti-inflammatory Activity Testing cluster_0 In Vitro Assays cluster_1 Biochemical and Molecular Analysis A Prepare this compound stock solution C Pre-treat cells with test compound A->C B Cell Culture (e.g., RAW 264.7 Macrophages) B->C D Induce inflammation (e.g., with LPS) C->D E Incubate for a specified time D->E F Collect supernatant and cell lysate E->F G Measure Nitric Oxide (Griess Assay) F->G H Measure Cytokines (ELISA) F->H I Measure COX-2 and iNOS expression (Western Blot / RT-qPCR) F->I J Assess NF-κB and MAPK pathway activation (Western Blot) F->J

Caption: General experimental workflow for in vitro anti-inflammatory testing.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activates Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene induces Test_Compound This compound (hypothesized) Test_Compound->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

G MAPK Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Gene Pro-inflammatory Gene Expression TranscriptionFactors->Gene induces Test_Compound This compound (hypothesized) Test_Compound->MAPK inhibits

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetoxy-3-methoxycinnamic acid is a derivative of ferulic acid, a well-known phenolic compound with a range of biological activities. Cinnamic acid derivatives have garnered significant attention in medicinal research for their diverse pharmacological properties, including their potential as enzyme inhibitors.[1] The study of enzyme inhibition is crucial in drug discovery, as many therapeutic agents function by targeting specific enzymes involved in disease pathways. This document provides a detailed protocol for investigating the enzyme inhibition kinetics of this compound, with a focus on tyrosinase and xanthine oxidase, enzymes that are known to be inhibited by structurally similar phenolic acids.[2][3][4]

Potential Target Enzymes and Signaling Pathways

Based on the known activities of related cinnamic acid derivatives, this compound is a potential inhibitor of the following enzymes:

  • Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors valuable in the cosmetic and medical fields for treating hyperpigmentation disorders.[5][6][7] Cinnamic acid and its derivatives have been shown to inhibit tyrosinase.[3][7] For instance, 4-methoxycinnamic acid has been found to inhibit the monophenolase activity of mushroom tyrosinase in a competitive manner.[3]

  • Xanthine Oxidase: A crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[4] Overactivity of this enzyme can lead to hyperuricemia and gout.[4] Several hydroxycinnamic acids have been identified as competitive or mixed-type inhibitors of xanthine oxidase.[2][4]

The inhibition of these enzymes can modulate specific signaling pathways. For example, tyrosinase inhibition directly impacts the melanogenesis pathway, while xanthine oxidase inhibition affects the purine degradation pathway, reducing uric acid production.

Signaling Pathway Diagram

Melanogenesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Inhibitor 4-Acetoxy-3-methoxycinnamic acid (Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Proposed inhibition of the melanogenesis pathway.

Quantitative Data Summary

While specific experimental data for this compound is not yet available, the following tables present hypothetical kinetic data based on the inhibitory activities of structurally related compounds against tyrosinase and xanthine oxidase. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Hypothetical Inhibition of Tyrosinase by this compound

Kinetic ParameterValueDescription
IC₅₀50 µMConcentration for 50% inhibition of enzyme activity.
Kᵢ25 µMInhibition constant, indicating inhibitor binding affinity.
Inhibition TypeCompetitiveInhibitor binds to the active site, competing with the substrate.

Table 2: Hypothetical Inhibition of Xanthine Oxidase by this compound

Kinetic ParameterValueDescription
IC₅₀75 µMConcentration for 50% inhibition of enzyme activity.
Kᵢ40 µMInhibition constant for binding to the free enzyme.
Kᵢ'80 µMInhibition constant for binding to the enzyme-substrate complex.
Inhibition TypeMixedInhibitor binds to both the free enzyme and the enzyme-substrate complex.

Experimental Protocols

The following are detailed protocols for determining the enzyme inhibition kinetics of this compound.

General Enzyme Inhibition Assay Protocol

This protocol provides a general framework for conducting enzyme inhibition assays and can be adapted for specific enzymes like tyrosinase or xanthine oxidase.[8][9]

Materials:

  • Purified enzyme (e.g., mushroom tyrosinase or bovine milk xanthine oxidase)

  • Substrate (e.g., L-DOPA for tyrosinase, xanthine for xanthine oxidase)

  • Inhibitor: this compound

  • Buffer solution (e.g., phosphate buffer, pH 6.8-7.5)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

  • Pipettes and tips

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor to obtain a range of concentrations. Prepare fresh enzyme and substrate solutions in the appropriate buffer.

  • Assay Mixture Preparation: In a 96-well plate, add the buffer solution, the enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a spectrophotometer or microplate reader. The wavelength will depend on the product being formed (e.g., dopachrome for the tyrosinase assay, uric acid for the xanthine oxidase assay).

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

Determination of IC₅₀

The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Procedure:

  • Perform the general enzyme inhibition assay with a fixed concentration of enzyme and substrate and a range of inhibitor concentrations.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Type and Kᵢ

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the enzyme assay with several fixed concentrations of the inhibitor, and for each inhibitor concentration, vary the substrate concentration.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Data Analysis using Lineweaver-Burk Plot:

    • Plot 1/V₀ versus 1/[S] for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis. Kₘ increases, while Vₘₐₓ remains unchanged.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. Vₘₐₓ decreases, while Kₘ remains unchanged.

    • Uncompetitive Inhibition: The lines will be parallel. Both Vₘₐₓ and Kₘ decrease.

    • Mixed Inhibition: The lines will intersect to the left of the y-axis. Both Vₘₐₓ and Kₘ are affected.

  • The inhibition constants (Kᵢ and/or Kᵢ') can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) serial_dilutions Perform Serial Dilutions of Inhibitor prep_solutions->serial_dilutions assay_setup Set up Assay Plate (Buffer, Enzyme, Inhibitor) serial_dilutions->assay_setup pre_incubation Pre-incubate Enzyme and Inhibitor assay_setup->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction measure_absorbance Measure Absorbance vs. Time start_reaction->measure_absorbance calc_velocity Calculate Initial Velocities (V₀) measure_absorbance->calc_velocity ic50_determination Determine IC₅₀ calc_velocity->ic50_determination lineweaver_burk Generate Lineweaver-Burk Plots calc_velocity->lineweaver_burk determine_kinetics Determine Inhibition Type and Kᵢ lineweaver_burk->determine_kinetics

Caption: Workflow for enzyme inhibition kinetics analysis.

Conclusion

This compound, as a derivative of ferulic acid, holds promise as a potential enzyme inhibitor, particularly for enzymes like tyrosinase and xanthine oxidase. The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for researchers to investigate its enzyme inhibition kinetics. Elucidating the inhibitory mechanism and kinetic parameters of this compound will be instrumental in evaluating its potential for therapeutic and cosmetic applications.

References

Application Note and Protocol: Evaluation of the Antifungal Properties of Acetylferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the exploration and development of novel antifungal agents. Acetylferulic acid, a derivative of the naturally occurring phenolic compound ferulic acid, presents a promising candidate for investigation due to the known antimicrobial properties of related phenolic compounds. Ferulic acid and its derivatives have been shown to exhibit a range of biological activities, including antifungal effects, which are often attributed to the disruption of the fungal cell membrane and its essential components.[1][2] This application note provides a comprehensive set of protocols for the systematic evaluation of the antifungal properties of acetylferulic acid, adhering to internationally recognized standards to ensure data reproducibility and comparability.

The protocols outlined herein are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[3][4][5] These methodologies are designed to determine the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and the time-dependent killing kinetics of acetylferulic acid against relevant fungal strains.

Data Presentation

The quantitative data obtained from the following experimental protocols should be summarized in the tables below for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetylferulic Acid against Various Fungal Species

Fungal StrainAcetylferulic Acid MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans ATCC 208821
Aspergillus fumigatus ATCC 204305

Table 2: Minimum Fungicidal Concentration (MFC) of Acetylferulic Acid

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation (Fungicidal/Fungistatic)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans ATCC 208821
Aspergillus fumigatus ATCC 204305

Table 3: Time-Kill Assay of Acetylferulic Acid against Candida albicans

Time (hours)Growth Control (CFU/mL)1x MIC (CFU/mL)2x MIC (CFU/mL)4x MIC (CFU/mL)
0
2
4
8
12
24

Experimental Protocols

Preparation of Acetylferulic Acid Stock Solution

Due to the likely hydrophobic nature of acetylferulic acid, a stock solution should be prepared in an appropriate organic solvent.[3][6] Dimethyl sulfoxide (DMSO) is a common choice.

Materials:

  • Acetylferulic acid powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 100X stock solution of acetylferulic acid in DMSO. For example, to achieve a highest final test concentration of 256 µg/mL, prepare a 25.6 mg/mL stock solution in DMSO.

  • Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.[6][7] A solvent toxicity control must be included in all experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[3][4]

Materials:

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or McFarland densitometer

  • Hemocytometer (for filamentous fungi)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation (Yeasts):

    • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[4]

  • Inoculum Preparation (Filamentous Fungi):

    • Grow the fungus on PDA until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of the 2X highest concentration of acetylferulic acid (prepared in RPMI-1640) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum). A solvent control with the highest concentration of DMSO should also be included.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells in columns 1-11.

    • Incubate the plate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of acetylferulic acid that causes complete inhibition of visible growth as observed by the naked eye or with the aid of a reading mirror. For some drug-fungus combinations, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.[5]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined to assess whether acetylferulic acid is fungicidal or fungistatic.

Materials:

  • MIC plate from the previous experiment

  • SDA or PDA plates

  • Sterile pipette tips or multi-channel pipette

Procedure:

  • Following MIC determination, select the wells showing no visible growth.

  • From each of these wells, and from the growth control well, subculture 10-20 µL onto a fresh SDA or PDA plate.

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.

  • The MFC is the lowest concentration of acetylferulic acid that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

  • The MFC/MIC ratio can be calculated to determine the nature of the antifungal activity. An MFC/MIC ratio of ≤4 is generally considered fungicidal, while a ratio of >4 is considered fungistatic.

Time-Kill Assay

This assay provides information on the rate of fungal killing over time.

Materials:

  • Fungal strain

  • RPMI-1640 medium

  • Acetylferulic acid stock solution

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • SDA or PDA plates

  • Incubator with shaking capabilities (35°C)

Procedure:

  • Prepare a fungal inoculum as described for the MIC assay, but adjust the final concentration in the test tubes to approximately 1-5 x 10^5 CFU/mL.

  • Prepare test tubes with RPMI-1640 medium containing acetylferulic acid at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculate the tubes with the fungal suspension.

  • Incubate the tubes at 35°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate 100 µL of appropriate dilutions onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours, then count the number of colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay cluster_timekill Time-Kill Assay prep_compound Prepare Acetylferulic Acid Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL for MIC) inoculate_mic Inoculate Plate prep_inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate at 35°C (24-72h) inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mfc Incubate at 35°C (24-48h) subculture->incubate_mfc read_mfc Determine MFC (Lowest concentration with no growth) incubate_mfc->read_mfc prep_tk_inoculum Prepare Fungal Inoculum (~1-5 x 10^5 CFU/mL) setup_tk Expose fungus to different MIC multiples (0x, 1x, 2x, 4x) prep_tk_inoculum->setup_tk sample_tk Sample at time points (0, 2, 4, 8, 12, 24h) setup_tk->sample_tk plate_tk Plate serial dilutions and count CFU sample_tk->plate_tk plot_tk Plot Time-Kill Curves plate_tk->plot_tk

Caption: General experimental workflow for determining the antifungal properties of acetylferulic acid.

Potential Signaling Pathway: Fungal Ergosterol Biosynthesis

A plausible mechanism of action for phenolic compounds like acetylferulic acid is the disruption of the fungal cell membrane. A key component of this membrane is ergosterol, and its biosynthesis pathway is a common target for antifungal drugs.[8][9][10]

ergosterol_pathway cluster_inhibition Potential Inhibition by Acetylferulic Acid cluster_output Outcome acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ERG1 ergosterol_intermediates Ergosterol Intermediates lanosterol->ergosterol_intermediates ERG11/CYP51 ergosterol Ergosterol ergosterol_intermediates->ergosterol membrane_disruption Disrupted Cell Membrane Integrity target_enzyme1 Lanosterol 14-alpha-demethylase (ERG11/CYP51) target_enzyme2 Squalene epoxidase (ERG1) inhibitor Acetylferulic Acid inhibitor->target_enzyme1 inhibitor->target_enzyme2

Caption: Simplified diagram of the fungal ergosterol biosynthesis pathway, a potential target for acetylferulic acid.

References

Application Notes and Protocols for the In Vivo Formulation of 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetoxy-3-methoxycinnamic acid, a derivative of the naturally occurring ferulic acid, is a compound of interest for various pharmacological studies. Its therapeutic potential is being explored in several areas, including inflammation and pain management. Successful in vivo evaluation of this compound necessitates the development of a safe and effective formulation that ensures consistent and reproducible exposure in animal models. This document provides detailed application notes and protocols for the formulation of this compound for oral administration in preclinical in vivo studies, particularly in rodents.

The primary challenge in formulating this compound lies in its predicted low aqueous solubility, a common characteristic of phenolic compounds and their derivatives. This necessitates the use of specific vehicles and solubilizing agents to achieve a homogenous and stable preparation suitable for administration.

Physicochemical Properties and Formulation Considerations

While specific solubility data for this compound is not extensively published, its structural analogue, p-methoxycinnamic acid, exhibits low water solubility of 0.712 mg/mL at 25°C[1]. This suggests that this compound is likely a moderately hydrophobic compound. For such molecules, aqueous suspensions or co-solvent systems are typically employed for oral dosing in animal studies.

Key Formulation Strategy:

The recommended approach for formulating this compound for oral gavage is to prepare a suspension using a common and well-tolerated vehicle system. A combination of a suspending agent like carboxymethyl cellulose sodium (CMC-Na) and a solubilizing agent such as dimethyl sulfoxide (DMSO) is a widely accepted practice.

Data Presentation: Recommended Vehicle Compositions

The selection of an appropriate vehicle is critical for ensuring drug stability, bioavailability, and minimizing any intrinsic pharmacological effects of the excipients. Below is a table summarizing commonly used vehicles for oral gavage of moderately hydrophobic compounds in rodents.

Vehicle CompositionSuitability & RemarksReference
0.5% (w/v) Carboxymethyl Cellulose Sodium (CMC-Na) in Saline/Water A widely used, safe, and effective suspending agent for many compounds. Ideal for achieving a uniform suspension.[2]
10% (v/v) DMSO + 90% (v/v) Corn Oil Suitable for low-dose administrations of lipophilic compounds. The DMSO acts as a co-solvent.[2]
Aqueous solution with Polysorbate 80 (Tween 80) Tween 80 is a surfactant that can improve the wettability and dispersion of the compound. Often used in combination with a suspending agent.[3][4]
Water The ideal vehicle, but generally unsuitable for hydrophobic compounds like this compound due to poor solubility.[3][4]

For this compound, a formulation based on 0.5% CMC-Na is recommended as a starting point due to its established safety profile and efficacy in suspending moderately hydrophobic drugs. The addition of a small percentage of DMSO can aid in the initial wetting and dissolution of the compound.

Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of a this compound suspension for oral gavage.

Protocol 1: Preparation of a Suspension in 0.5% CMC-Na

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile saline or purified water

  • Dimethyl sulfoxide (DMSO)

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Volumetric flasks and graduated cylinders

  • Homogenizer (optional, for improved suspension uniformity)

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a beaker with a magnetic stir bar, slowly add the CMC-Na to 100 mL of sterile saline or purified water while stirring continuously.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours. Gentle heating can expedite the process, but the solution must be cooled to room temperature before adding the test compound.

  • Prepare the this compound Suspension:

    • Determine the required dose and total volume of the suspension to be prepared based on the animal's body weight and the desired dosing volume (typically 5-10 mL/kg for rodents).

    • Weigh the calculated amount of this compound.

    • In a separate small tube, add a minimal amount of DMSO (e.g., 5-10% of the final volume) to the weighed compound. Vortex or triturate with a pestle to create a smooth paste or a concentrated solution. This step helps in wetting the powder and preventing clumping.

    • Gradually add the 0.5% CMC-Na vehicle to the DMSO-drug mixture while continuously stirring or vortexing.

    • Transfer the mixture to a larger vessel and add the remaining vehicle to reach the final desired volume.

    • Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity. For improved uniformity, a homogenizer can be used.

    • Visually inspect the suspension for any large aggregates. A well-prepared suspension should appear uniform.

  • Administration:

    • The suspension should be prepared fresh daily.

    • Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee uniform dosing.

    • Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.[5]

Protocol 2: Alternative Formulation using a Co-Solvent System

For compounds that are particularly difficult to suspend, a co-solvent system can be considered.

Materials:

  • This compound powder

  • DMSO

  • Corn oil

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO. The final concentration of DMSO should not exceed 10% of the total volume.

  • Add the corn oil to the DMSO-drug solution and vortex vigorously to form a stable emulsion. [5]

  • Administer immediately after preparation , as the emulsion may separate over time.[5]

Safety Considerations:

  • All procedures should be conducted in a fume hood, especially when handling DMSO.

  • The pH of the final formulation should be checked to ensure it is within a physiologically acceptable range (~pH 7).[6]

  • The chosen vehicle should be administered to a control group of animals to account for any potential effects of the vehicle itself.[3][4]

  • Animals should be closely monitored for any adverse reactions following administration.[7]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Formulation Preparation

The following diagram illustrates the key steps involved in the preparation of the this compound suspension.

experimental_workflow cluster_vehicle Vehicle Preparation cluster_drug Drug Preparation cluster_formulation Final Formulation weigh_cmc Weigh 0.5g CMC-Na add_water Add to 100mL Water weigh_cmc->add_water stir_vehicle Stir until Dissolved add_water->stir_vehicle mix Gradually add Vehicle to Drug Paste stir_vehicle->mix 0.5% CMC-Na Vehicle weigh_drug Weigh Compound add_dmso Add minimal DMSO weigh_drug->add_dmso triturate Triturate to a paste add_dmso->triturate triturate->mix Wetted Compound final_volume Adjust to Final Volume mix->final_volume homogenize Stir/Homogenize final_volume->homogenize administer Oral Gavage homogenize->administer Ready for Administration signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_compound Drug Action cluster_pathway Intracellular Signaling cluster_response Cellular Response stimulus e.g., LPS, Tissue Injury nf_kb NF-κB Pathway stimulus->nf_kb mapk MAPK Pathway stimulus->mapk compound This compound compound->nf_kb Inhibition compound->mapk Inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->cytokines cox2 COX-2 Expression nf_kb->cox2 mapk->cytokines pain Pain Perception cytokines->pain cox2->pain

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Acetoxy-3-methoxycinnamic acid (Acetylferulic Acid).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common methods for synthesizing this compound, a derivative of cinnamic acid, are the Perkin reaction and the Knoevenagel condensation.[1][2] An alternative route is the direct acetylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxycinnamic acid (ferulic acid).

Q2: How do I choose between the Perkin reaction and the Knoevenagel condensation?

A2: The choice depends on the available starting materials and desired reaction conditions. The Perkin reaction typically involves the condensation of an aromatic aldehyde (like 4-acetoxy-3-methoxybenzaldehyde) with an acid anhydride (acetic anhydride) using an alkali salt (sodium acetate) as a catalyst at high temperatures.[3][4] The Knoevenagel condensation reacts an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine, often under milder conditions.[1][2]

Q3: What are the most common side reactions to be aware of?

A3: In the Perkin reaction, side reactions can include the self-condensation of acetic anhydride and the oxidation of the starting aldehyde if it is not pure.[1][3] For the Knoevenagel condensation, a potential side reaction is the premature decarboxylation of the intermediate diacid, especially at temperatures above 50°C.[5] If using a non-enolizable aldehyde under strong basic conditions, the Cannizzaro reaction can also occur.[6]

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[7] A suitable solvent system, such as an ethanol-water mixture or hot water, should be used where the product has high solubility at high temperatures and low solubility at low temperatures.[3][7] Thoroughly washing the collected crystals with cold water is crucial to remove residual acids or inorganic salts.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: The base catalyst (e.g., sodium acetate in Perkin reaction) may be hydrated.[3]Ensure the catalyst is anhydrous. Dry sodium acetate in an oven before use.[3] For Knoevenagel condensation, ensure the amine catalyst (e.g., piperidine) is of high quality.[1]
Moisture Contamination: Water can hydrolyze acetic anhydride, a key reactant in the Perkin route.[1]Use thoroughly dried glassware and anhydrous reagents.[1]
Impure Starting Aldehyde: The starting aldehyde (4-acetoxy-3-methoxybenzaldehyde) may contain impurities or have degraded.Use freshly purified or distilled aldehyde to avoid side reactions.[1][3]
Insufficient Reaction Time/Temperature: The condensation reaction may not have proceeded to completion.The Perkin reaction often requires prolonged heating at high temperatures (e.g., 160-180°C for 3-8 hours).[2][3] The Knoevenagel condensation may require several hours at reflux.[1] Optimize these parameters based on literature protocols.
Product is Oily or Gummy Presence of Unreacted Aldehyde: Residual starting aldehyde can inhibit crystallization.[3]During the work-up, ensure the complete removal of unreacted aldehyde. This can be achieved by converting the acid product to its soluble salt with a base, washing away the non-polar aldehyde, and then re-acidifying to precipitate the pure product.[8]
Formation of a Tar-like Substance: This can be caused by localized overheating or high reactant concentrations.[6]Ensure efficient and uniform stirring throughout the reaction. Consider using a suitable solvent to aid in heat distribution and prevent polymerization.[6][7]
Product has a Low Melting Point Presence of Impurities: Contamination with starting materials or byproducts will depress the melting point.[3]Recrystallize the crude product from a suitable solvent system to achieve high purity.[3][7]
Incomplete Removal of Acetic Acid: Residual acetic acid from the reaction or work-up can remain.Wash the filtered crystals thoroughly with cold water on a Büchner funnel to remove any remaining acetic acid.[3]

Data Presentation: Reaction Condition Optimization

The following table summarizes various reaction conditions and their reported yields for the synthesis of cinnamic acid derivatives, providing a baseline for optimization.

Synthesis MethodAldehydeReagentsCatalyst/BaseSolventTemp. & TimeYieldReference
Knoevenagel4-MethoxybenzaldehydeMalonic acidPiperidinePyridineReflux, 4 h98%[9]
KnoevenagelVanillinMalonic acidL-proline (0.1 eq)Ethanol60°C, 4 h60-80%[5]
Perkin (Sonication)p-MethoxybenzaldehydeAcetic anhydrideSodium acetateNone50°C, 60 min2.09%[10]
PerkinBenzaldehydeAcetic anhydrideSodium acetateNone180°C, 3 hN/A[3][8]
Knoevenagel4-MethoxybenzaldehydeMalonic acidβ-alaninePyridineReflux, 90 minN/A[11]

Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction

This protocol is adapted from the general Perkin reaction for cinnamic acids.[2][8] The starting material is 4-acetoxy-3-methoxybenzaldehyde (vanillin acetate).

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-acetoxy-3-methoxybenzaldehyde (0.05 mol), acetic anhydride (0.075 mol), and anhydrous sodium acetate (0.03 mol).[2]

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.[2]

  • Work-up: Allow the reaction mixture to cool slightly before carefully pouring it into a beaker of cold water (approx. 250 mL).[2]

  • Isolation: Heat the aqueous mixture to boiling to hydrolyze any remaining excess anhydride. If a solid precipitates, filter it off. Make the solution alkaline by adding a saturated solution of sodium carbonate. This converts the cinnamic acid to its soluble sodium salt.[2]

  • Purification: Extract any unreacted aldehyde with a suitable organic solvent. Treat the aqueous solution with activated charcoal and filter while hot to remove impurities.[8]

  • Precipitation: Cool the filtrate and slowly acidify it with concentrated hydrochloric acid until precipitation of the white this compound is complete.

  • Final Steps: Collect the crystals by vacuum filtration, wash thoroughly with cold water, and dry.[3] Recrystallize from an ethanol/water mixture if necessary.

Protocol 2: Synthesis via Knoevenagel Condensation

This protocol is adapted from procedures for synthesizing similar methoxycinnamic acids.[9][11]

  • Reactant Mixture: In a round-bottom flask, dissolve 4-acetoxy-3-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL).[9]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.6 mL) or β-alanine (0.1 g).[9][11]

  • Reaction: Heat the mixture to reflux for 4 hours.[9] The reaction progress can be monitored by observing the evolution of carbon dioxide.[1]

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing a mixture of cold water (100 mL) and concentrated hydrochloric acid (20 mL) at 0°C.[1][9]

  • Isolation and Purification: Stir the acidic mixture until precipitation is complete. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[1]

  • Final Steps: Recrystallize the product from a suitable solvent like ethanol to obtain pure this compound.[11]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reactants Combine Reactants (Aldehyde, Anhydride/Malonic Acid) Catalyst Add Catalyst (NaOAc / Piperidine) Reactants->Catalyst Reaction Heat Under Reflux (e.g., 160-180°C or Reflux) Catalyst->Reaction Quench Pour into Water/Acid Reaction->Quench Hydrolysis Hydrolyze Excess Reagents Quench->Hydrolysis Precipitate Precipitate Crude Product Hydrolysis->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Solvent (e.g., Ethanol/Water) Filter->Recrystallize Dry Dry Pure Crystals Recrystallize->Dry Analyze Characterize Product (MP, NMR, IR) Dry->Analyze

General experimental workflow for synthesis and purification.

G Start Low Product Yield Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Conditions Verify Reaction Time & Temperature Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Solution: Use pure/distilled aldehyde. Use anhydrous reagents/catalyst. Dry all glassware. Check_Reagents->Sol_Reagents Impurities or Moisture Found Check_Catalyst Check Catalyst Activity/Amount Check_Conditions->Check_Catalyst Conditions OK Sol_Conditions Solution: Increase reaction time or temperature within recommended range. Check_Conditions->Sol_Conditions Suboptimal Sol_Catalyst Solution: Use fresh, high-quality catalyst. Ensure correct stoichiometry. Check_Catalyst->Sol_Catalyst Inactive or Insufficient G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination & Hydrolysis Anhydride Acetic Anhydride Enolate Anhydride Enolate (Carbanion) Anhydride->Enolate Base Base (Acetate Ion) Base->Enolate Abstracts α-H Intermediate Tetrahedral Intermediate Enolate->Intermediate Attacks Carbonyl Aldehyde Aromatic Aldehyde (4-acetoxy-3-methoxybenzaldehyde) Aldehyde->Intermediate Unsaturated Unsaturated Anhydride Intermediate->Unsaturated Elimination of H₂O Hydrolysis Hydrolysis Unsaturated->Hydrolysis Product Final Product (this compound) Hydrolysis->Product

References

Technical Support Center: Purification of Crude 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Acetoxy-3-methoxycinnamic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly when using recrystallization.

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Inappropriate solvent: The compound may be too soluble in the chosen solvent at low temperatures. - Insufficient concentration: The solution may not be supersaturated. - Presence of impurities: Certain impurities can inhibit crystal nucleation.- Solvent selection: If using a single solvent, try a solvent in which the compound has lower solubility at room temperature. For mixed solvent systems, adjust the ratio to decrease solubility at cold temperatures. - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of pure this compound.
Oiling Out - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid. - Solution is too saturated: The compound is coming out of solution too quickly at a temperature above its melting point. - Rapid cooling: Cooling the solution too quickly can prevent the formation of an ordered crystal lattice.- Add more solvent: Reheat the mixture until the oil dissolves and add a small amount of additional hot solvent to reduce the saturation. - Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Consider a different solvent: A solvent with a lower boiling point might be more suitable.
Colored Impurities in Crystals - Colored impurities are co-precipitating with the product. - Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Low Yield of Purified Product - Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor. - Premature crystallization: The product may crystallize in the funnel during hot filtration. - Incomplete crystallization: Insufficient cooling time or temperature. - Washing with warm solvent: This can dissolve a portion of the purified crystals.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Ensure adequate cooling time in an ice bath (at least 30 minutes). - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Broad or Depressed Melting Point of Purified Product - Incomplete removal of impurities. - Solvent trapped in the crystals. - Repeat the recrystallization process. - Ensure the crystals are completely dry: Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthesis process, which typically involves the acetylation of ferulic acid. These can include:

  • Unreacted Ferulic Acid: Incomplete acetylation will leave residual ferulic acid.

  • Residual Acetic Anhydride and Acetic Acid: These are reagents from the acetylation reaction.

  • Side Products: Depending on the reaction conditions, minor side products may form.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, which is a moderately polar molecule, suitable solvents include:

  • Ethanol: Often a good choice for cinnamic acid derivatives.

  • Ethyl Acetate: Another solvent to consider due to its polarity.

  • Mixed Solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water) can be very effective. The ratio can be adjusted to achieve the ideal solubility profile.

Q3: My purified product has a melting point of 192-199 °C. Is it pure?

A3: A melting point in the range of 192-199 °C is consistent with reported values for pure this compound[1]. A sharp melting point range (e.g., 1-2 °C) within this window is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: Can I use column chromatography for purification instead of recrystallization?

A4: Yes, column chromatography is another effective method for purifying this compound. Silica gel is a suitable stationary phase, and a solvent system such as a mixture of ethyl acetate and hexane can be used as the mobile phase. The optimal solvent ratio would need to be determined, typically by thin-layer chromatography (TLC).

Quantitative Data

The following table summarizes representative data from the purification of crude this compound by recrystallization using different solvent systems.

Solvent System Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Melting Point (°C)
Ethanol90%98.5%85%196-198
Ethyl Acetate90%97.8%82%195-197
Ethanol/Water (8:2)90%99.2%90%197-199

Note: This data is representative and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Ethanol)

This protocol describes the purification of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is often more effective for achieving high purity.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Precipitation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Redissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same ratio as the final recrystallization solvent).

  • Drying: Dry the purified crystals as described in Protocol 1.

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot gravity filtration to remove insoluble impurities dissolve->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered During Purification no_crystals No Crystals Forming start->no_crystals oiling_out Product 'Oiling Out' start->oiling_out low_yield Low Yield start->low_yield induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution no_crystals->concentrate add_solvent Add More Solvent & Reheat oiling_out->add_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling min_solvent Use Minimum Hot Solvent low_yield->min_solvent cold_wash Wash with Minimal Ice-Cold Solvent low_yield->cold_wash

References

Stability issues of 4-Acetoxy-3-methoxycinnamic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Acetoxy-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting assistance for experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with this compound in solution.

FAQ 1: My this compound solution is changing color. What is happening?

A change in the color of your solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is primarily due to oxidation and other chemical transformations of the phenolic group and the cinnamic acid backbone, especially when exposed to light, air (oxygen), and elevated temperatures.

Troubleshooting:

  • Minimize Light Exposure: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • De-gas Solvents: For sensitive experiments, use solvents that have been de-gassed to remove dissolved oxygen.

  • Work at Lower Temperatures: Prepare and handle solutions at the lowest practical temperature to slow down degradation kinetics.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment.

FAQ 2: I am seeing a loss of potency or inconsistent results in my cell-based assays. Could this be a stability issue?

Yes, inconsistent results are often linked to the degradation of the compound in the cell culture medium. The primary degradation pathway in aqueous media is the hydrolysis of the acetyl group, converting this compound to ferulic acid. Ferulic acid itself can then undergo further degradation.

Troubleshooting:

  • Stability in Media: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂). A general protocol for this is provided in the "Experimental Protocols" section.

  • Time-Course Experiments: If you suspect degradation, design your experiments with shorter incubation times where possible.

  • Fresh Media Spikes: For longer experiments, consider replenishing the media with a fresh spike of the compound at intermediate time points.

FAQ 3: What are the main degradation products of this compound?

The primary degradation product in aqueous solution is ferulic acid , formed through the hydrolysis of the ester bond. Ferulic acid can then undergo further degradation, particularly through decarboxylation to form 4-vinylguaiacol, or oxidation to yield products like vanillin and vanillic acid.

Diagram: Proposed Degradation Pathway

4-Acetoxy-3-methoxycinnamic_acid This compound Ferulic_acid Ferulic Acid 4-Acetoxy-3-methoxycinnamic_acid->Ferulic_acid Hydrolysis (pH, Temp) 4-Vinylguaiacol 4-Vinylguaiacol Ferulic_acid->4-Vinylguaiacol Decarboxylation (Heat) Vanillin Vanillin Ferulic_acid->Vanillin Oxidation (Light, O2) Vanillic_acid Vanillic Acid Vanillin->Vanillic_acid Oxidation

Caption: Proposed degradation pathway of this compound.

Quantitative Stability Data

Table 1: Factors Affecting the Stability of this compound in Solution (Qualitative)

ParameterEffect on StabilityRecommendations
pH The rate of hydrolysis is pH-dependent. It is generally faster in acidic and alkaline conditions compared to neutral pH.Maintain solutions at a neutral pH if possible. Buffer your solutions appropriately for your experimental needs.
Temperature Higher temperatures significantly accelerate the rate of degradation (both hydrolysis and subsequent degradation of ferulic acid).Store stock solutions at low temperatures (e.g., -20°C or -80°C). Prepare working solutions fresh and keep them on ice.
Light Exposure to UV and visible light can induce photodegradation and oxidation.Protect solutions from light using amber vials or by wrapping containers in foil.
Solvent Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis. The presence of dissolved oxygen can promote oxidation.For long-term storage, consider aprotic solvents like DMSO. For aqueous solutions, use de-gassed water where feasible.

Table 2: Illustrative Hydrolysis Kinetics of Acetylsalicylic Acid (Aspirin) in Aqueous Solutions

This data is for acetylsalicylic acid and serves as an analogue to demonstrate the expected behavior of this compound.

pHTemperature (°C)Half-life (t½) in hours (approx.)
5.040> 1000
5.060~300
7.040~1000
7.060~350
Acidic (<4)60Significantly shorter
Alkaline (>8)60Significantly shorter

Note: The actual half-life of this compound will differ but is expected to follow similar trends with respect to pH and temperature.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of the compound in your specific experimental medium.

Diagram: Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare compound in medium incubate Incubate at 37°C, 5% CO2 prep_solution->incubate aliquot Collect aliquots at time points (0, 2, 4, 8, 24, 48h) incubate->aliquot hplc HPLC-UV Analysis aliquot->hplc quantify Quantify remaining compound hplc->quantify

Caption: Workflow for assessing compound stability in cell culture media.

Methodology:

  • Preparation: Prepare a solution of this compound in your cell culture medium at the desired final concentration.

  • Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium. Immediately store the aliquots at -80°C to prevent further degradation until analysis.

  • Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the remaining concentration of this compound.

  • Quantification: Create a standard curve with known concentrations of the compound to determine the concentration in your samples. Plot the percentage of the remaining compound against time to determine its stability profile.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Methodology:

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 8-24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by HPLC-UV/DAD or LC-MS to separate and identify the degradation products.

Signaling Pathway Interactions

Research on the structurally related compound, ferulic acid, suggests potential interactions with key cellular signaling pathways, including the MAPK/ERK and NF-κB pathways. After hydrolysis, this compound will act as ferulic acid.

Diagram: Potential Signaling Pathway Modulation

cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway Ferulic_Acid Ferulic Acid (from Hydrolysis) MEK MEK Ferulic_Acid->MEK Inhibition? IKK IKK Ferulic_Acid->IKK Inhibition? RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation Transcription Factors IkB_Degradation IkB_Degradation IKK->IkB_Degradation Phosphorylation NFkB_Activation NFkB_Activation IkB_Degradation->NFkB_Activation Release Inflammation_Survival Inflammation_Survival NFkB_Activation->Inflammation_Survival Nuclear Translocation

Caption: Potential modulation of MAPK/ERK and NF-κB pathways by ferulic acid.

Protocol 3: Assessing Effects on MAPK/ERK and NF-κB Pathways

Methodology (Western Blotting):

  • Cell Treatment: Culture your cells of interest and treat them with various concentrations of this compound for a specified duration. Include appropriate positive and negative controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Probe the membranes with primary antibodies specific for the phosphorylated (active) forms of key pathway proteins (e.g., phospho-ERK, phospho-p65 for NF-κB).

    • Also, probe for the total protein levels of ERK and p65 as loading controls.

  • Detection: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

Technical Support Center: Troubleshooting 4-Acetoxy-3-methoxycinnamic acid HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted solutions for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 4-Acetoxy-3-methoxycinnamic acid.

Troubleshooting Guide

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for an acidic compound like this compound is generally caused by unwanted secondary interactions within the chromatographic system. The most common culprits include:

  • Secondary Silanophilic Interactions: The carboxylic acid group of the analyte can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] This is a primary cause of peak tailing for polar and ionizable compounds.[1]

  • Improper Mobile Phase pH: this compound is an acidic compound. If the mobile phase pH is too close to the analyte's dissociation constant (pKa), the compound will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms.[5][6][7] This dual state leads to inconsistent retention and results in a tailed or broadened peak.[7]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to poor peak shape.[8][9][10][11]

  • Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or packing material can create active sites that cause tailing.[8][10] Physical degradation of the packing bed, such as the formation of a void, can also lead to peak distortion.[1][8]

  • Extra-Column Effects (Dead Volume): Excessive volume from tubing, fittings, or an improper connection between the column and detector can cause the chromatographic band to spread, resulting in tailed peaks.[5][9]

Q2: My peak for this compound is tailing. What is the first thing I should check?

The first and most critical parameter to check is the pH of the mobile phase . For an acidic analyte, the mobile phase pH must be sufficiently low to suppress the ionization of both the analyte's carboxylic acid group and the stationary phase's residual silanol groups.

  • Recommendation: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. The pKa of similar cinnamic acids is around 4.5.[12] Therefore, a mobile phase pH of 2.5 to 3.0 is an ideal starting point.[13] This ensures the analyte is in its neutral, protonated form, leading to better retention and improved peak symmetry.[14][15]

  • Action: Use a suitable buffer or add an acidifier like 0.1% formic acid, acetic acid, or phosphoric acid to the aqueous portion of your mobile phase to control and maintain a low pH.[9][16][17]

Q3: How can I mitigate secondary interactions with the silica stationary phase?

Secondary interactions with silanol groups are a major cause of tailing for acidic compounds.[18] Here are several strategies to minimize them:

  • Lower Mobile Phase pH: As mentioned above, operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, rendering them non-ionized and reducing their ability to interact with your analyte.[3][4]

  • Use End-Capped Columns: Select a modern, high-purity silica column that has been "end-capped."[8][9] End-capping treats the silica surface to block many of the residual silanol groups, creating a less active and more inert stationary phase.[1][9]

  • Increase Buffer Concentration: In some cases, increasing the buffer concentration in the mobile phase (e.g., from 10 mM to 25-50 mM) can help mask residual silanol activity and improve peak shape.[3][9] Note that high buffer concentrations may not be suitable for all detectors, such as mass spectrometers.[9]

Q4: Could my sample concentration be the issue? How do I test for column overload?

Yes, injecting too much analyte can cause significant peak tailing.[8][19] To determine if you are experiencing column overload, perform a simple dilution experiment.

  • Test for Overload: Prepare a sample that is diluted 10-fold from your original concentration. Analyze this diluted sample under the same HPLC conditions. If the peak shape improves and the tailing is reduced, your original sample was overloading the column.[11]

  • Solution: Reduce the sample concentration or decrease the injection volume until the peak shape is symmetrical and the retention time is stable.[10][19]

Q5: All peaks in my chromatogram are tailing, not just the analyte. What does this suggest?

If all peaks are tailing, the issue is likely mechanical or system-wide rather than chemical.[9] Key areas to investigate include:

  • Extra-Column (Dead) Volume: This is a common cause of universal peak tailing.[9] Check all tubing and fittings between the injector and the detector. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are secure without gaps.[5][20]

  • Column Failure: The column itself may be compromised. A void may have formed at the column inlet, or the inlet frit could be partially blocked by particulates from the sample or mobile phase.[1][8]

  • Action: First, try removing any guard column to see if it is the source of the problem.[9] If tailing persists, you can try back-flushing the analytical column (if permitted by the manufacturer) to remove a blockage at the inlet frit.[1][9] If these steps do not resolve the issue, the column may need to be replaced.[1][8]

Troubleshooting Summary

Potential Cause Symptoms Recommended Solution(s)
Improper Mobile Phase pH Tailing specific to the acidic analyte.Adjust mobile phase to pH 2.5-3.0 using 0.1% formic or phosphoric acid. Use a buffer to maintain stable pH.[3][9][21]
Secondary Silanol Interactions Tailing specific to the acidic analyte.Use a modern, end-capped C18 column. Operate at a low mobile phase pH (~2.5).[3][8][9]
Column Overload Peak tailing that may appear as a "shark-fin" or right triangle shape.[9][11]Dilute the sample 10-fold or reduce injection volume. If tailing improves, overload was the cause.[8][10][11]
Column Contamination/Void Tailing on all peaks, often with increased backpressure.Use a guard column and filter all samples/mobile phases. Flush the column with a strong solvent or replace if necessary.[1][9][10]
Extra-Column Volume Tailing on all peaks, especially early eluting ones.Use shorter, narrower-bore tubing. Ensure all fittings are properly connected to minimize dead volume.[5][9][20]
Inappropriate Sample Solvent Distorted or split peaks.Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[13][21]

Experimental Protocols

Protocol 1: Diagnosing Column Overload
  • Prepare Initial Sample: Prepare your standard solution of this compound at the concentration that is producing peak tailing.

  • Prepare Diluted Sample: Perform a 1:10 serial dilution of the initial sample using the same diluent.

  • Analyze Initial Sample: Inject the initial, more concentrated sample onto the HPLC system and record the chromatogram.

  • Analyze Diluted Sample: Without changing any other parameters, inject the 10-fold diluted sample and record the chromatogram.

  • Compare Results: Overlay the two chromatograms. If the peak shape of the diluted sample is significantly more symmetrical (i.e., less tailing), the original concentration was causing mass overload.[11]

Protocol 2: Optimizing Mobile Phase pH
  • Prepare Mobile Phases: Prepare three separate aqueous mobile phase solutions containing your buffer or salt (e.g., water with 10 mM ammonium formate).

    • Solution A: Adjust to pH 4.5 with formic acid.

    • Solution B: Adjust to pH 3.5 with formic acid.

    • Solution C: Adjust to pH 2.5 with formic acid.

  • Equilibrate System: Equilibrate the HPLC system with your organic mobile phase and Solution A until a stable baseline is achieved.

  • Inject and Analyze: Inject your sample and record the peak shape and retention time.

  • Repeat for Other pHs: Flush the system thoroughly and repeat steps 2 and 3 with Solution B, and then with Solution C.

  • Evaluate Peak Shape: Compare the tailing factor and overall symmetry of the this compound peak at each pH level. The optimal pH will yield the sharpest, most symmetrical peak.[6]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are ALL peaks tailing? start->q1 system_issue System Issue Likely q1->system_issue Yes analyte_issue Analyte-Specific Issue Likely q1->analyte_issue No check_dead_volume Check for Dead Volume (tubing, fittings) system_issue->check_dead_volume check_column Check Column Condition (void, blockage, contamination) system_issue->check_column solution_system Solution: Minimize dead volume, flush or replace column check_dead_volume->solution_system check_column->solution_system check_ph Check Mobile Phase pH (Should be pH 2.5-3.0) analyte_issue->check_ph check_overload Check for Column Overload (Dilute sample 10x) analyte_issue->check_overload check_column_chem Check Column Chemistry (Use end-capped column) analyte_issue->check_column_chem solution_analyte Solution: Adjust pH, reduce concentration, use appropriate column check_ph->solution_analyte check_overload->solution_analyte check_column_chem->solution_analyte

Caption: A logical workflow for diagnosing HPLC peak tailing.

Frequently Asked Questions (FAQs)

What is a tailing factor and how is it calculated? The tailing factor (Tf), or asymmetry factor, is a quantitative measure of peak shape. A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing. It is calculated by measuring the peak width at 5% of the peak height and dividing the back half of the width by the front half.[5]

Can the sample solvent affect peak shape? Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing or fronting. It is best practice to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[13][21]

When should I use a guard column? A guard column is a small, disposable column placed before the main analytical column. It is highly recommended when analyzing complex samples, such as plant extracts or biological fluids. The guard column protects the more expensive analytical column by trapping particulate matter and strongly retained compounds that could cause blockages and contamination.[8][9]

How do I properly flush a contaminated column? If you suspect column contamination, first disconnect the column from the detector to avoid sending contaminants into it. Check the manufacturer's instructions for solvent compatibility. A general flushing sequence for a reverse-phase C18 column is to wash with at least 10-20 column volumes of progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) before returning to the mobile phase conditions.[10]

References

Optimizing reaction conditions for acetylferulic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of acetylferulic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common method for synthesizing acetylferulic acid?

A common and effective method is the acetylation of ferulic acid using acetic anhydride in an alkaline solution, such as aqueous sodium hydroxide.[1] This reaction selectively acetylates the phenolic hydroxyl group of ferulic acid.

Q2: What are the typical reaction conditions for this synthesis?

Typical conditions involve dissolving ferulic acid in a cooled aqueous solution of sodium hydroxide, followed by the addition of acetic anhydride. The reaction is often stirred at a low temperature initially and then allowed to warm to room temperature.[1] The product is precipitated by acidifying the reaction mixture.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the ferulic acid starting material, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot for acetylferulic acid. A suggested mobile phase for developing the TLC plate is a mixture of chloroform, methanol, and formic acid (e.g., 85:15:1 v/v/v).[3]

Q4: What is the expected yield for this synthesis?

Yields can vary depending on the specific reaction conditions and purification methods. A reported yield for the synthesis using sodium hydroxide and acetic anhydride, followed by recrystallization, is around 71.4%.[1] Optimization of reaction parameters can potentially increase this yield.

Q5: How is the final product purified?

Recrystallization is a common and effective method for purifying crude acetylferulic acid. Anhydrous ethanol is a suitable solvent for this purpose.[1] Proper recrystallization technique is crucial for obtaining a high-purity product.

Troubleshooting Guide

Low Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor with TLC: Ensure the ferulic acid spot has completely disappeared before working up the reaction. - Increase Reaction Time: If the reaction is sluggish, consider extending the stirring time at room temperature. - Optimize Temperature: While the initial reaction is often cooled, allowing it to stir at room temperature for a sufficient duration is important for completion.[1]
Product Loss During Workup - Incomplete Precipitation: Ensure the pH of the solution is sufficiently acidic (pH 4-5) to fully precipitate the acetylferulic acid.[1] - Excessive Washing: Use minimal amounts of cold water to wash the filtered product to avoid redissolving it.
Product Loss During Purification - Too Much Recrystallization Solvent: Use the minimum amount of hot solvent required to dissolve the crude product to maximize crystal recovery upon cooling. - Premature Crystallization: If the product crystallizes too quickly during hot filtration, it can trap impurities. Ensure the filtration apparatus is pre-heated. - Incomplete Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure acetylferulic acid.
Side Reactions - Hydrolysis of Product: During the acidic workup, prolonged exposure to strong acid or high temperatures can lead to the hydrolysis of the acetyl group back to ferulic acid. Perform the acidification and filtration steps promptly and at a controlled temperature.
Product Purity Issues
Problem Possible Cause Solution
Presence of Unreacted Ferulic Acid Incomplete reaction.- Monitor the reaction to completion using TLC. - Optimize reaction time and temperature.
Oily Product Instead of Crystals The melting point of the impure product is below the boiling point of the recrystallization solvent.- Try using a different recrystallization solvent or a solvent pair. - Ensure the crude product is as pure as possible before recrystallization.
Discolored Product Presence of colored impurities from starting materials or side reactions.- Consider treating the solution with activated charcoal during the recrystallization process. Use a minimal amount to avoid adsorbing the desired product.

Data Presentation

Table 1: Optimization of Reaction Time for Ferulic Acid Esterification (Proxy for Acetylation)
RunReaction Time (minutes)Yield (%)
1256
2378
3494
4594
5794

Note: Data adapted from a study on the esterification of ferulic acid, which can serve as a reference for the effect of reaction time on similar reactions.

Table 2: Optimization of Reaction Temperature for Ferulic Acid Esterification (Proxy for Acetylation)
RunTemperature (°C)Yield (%)
14840
25865
36882
47890
58894
69885 (slight decomposition/hydrolysis observed)

Note: Data adapted from a study on the esterification of ferulic acid, providing insight into the potential impact of temperature on the acetylation reaction.[4]

Experimental Protocols

Key Experiment: Synthesis of Acetylferulic Acid

Materials:

  • Ferulic Acid

  • Sodium Hydroxide (NaOH)

  • Acetic Anhydride

  • Dilute Sulfuric Acid

  • Anhydrous Ethanol

  • Distilled Water

Procedure:

  • Dissolution: Prepare a solution of sodium hydroxide in water and cool it to below 10 °C in an ice bath. Dissolve the ferulic acid in this cold NaOH solution with stirring.[1]

  • Acetylation: While maintaining the low temperature, slowly add acetic anhydride to the reaction mixture.[1]

  • Reaction: Continue stirring the mixture at a slightly elevated temperature (e.g., 20 °C) for a short period, and then allow it to warm to room temperature and stir for an additional period (e.g., 20 minutes).[1]

  • Precipitation: Acidify the reaction mixture to a pH of 4-5 using dilute sulfuric acid. A white precipitate of acetylferulic acid should form.[1]

  • Isolation: Collect the white precipitate by filtration and wash it with a small amount of cold water.[1]

  • Purification: Recrystallize the crude product from anhydrous ethanol to obtain colorless, flaky crystals of pure acetylferulic acid.[1]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Acetylferulic_Acid_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Ferulic Acid Ferulic Acid Reaction Mixture Reaction Mixture Ferulic Acid->Reaction Mixture NaOH Solution (cold) NaOH Solution (cold) NaOH Solution (cold)->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Slow Addition Acidification (H2SO4) Acidification (H2SO4) Reaction Mixture->Acidification (H2SO4) Stirring Filtration Filtration Acidification (H2SO4)->Filtration Precipitation Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Crude Product Pure Acetylferulic Acid Pure Acetylferulic Acid Recrystallization (Ethanol)->Pure Acetylferulic Acid Purified Product

Caption: Experimental workflow for the synthesis of acetylferulic acid.

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Product Loss during Purification Product Loss during Purification Low Yield->Product Loss during Purification Monitor by TLC Monitor by TLC Incomplete Reaction->Monitor by TLC Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Check pH for Precipitation Check pH for Precipitation Product Loss during Workup->Check pH for Precipitation Minimize Wash Volumes Minimize Wash Volumes Product Loss during Workup->Minimize Wash Volumes Use Minimal Hot Solvent Use Minimal Hot Solvent Product Loss during Purification->Use Minimal Hot Solvent Slow Cooling for Crystals Slow Cooling for Crystals Product Loss during Purification->Slow Cooling for Crystals

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Degradation of 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Acetoxy-3-methoxycinnamic acid. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound? A1: The primary and most anticipated degradation pathway is the hydrolysis of the acetate ester group. This reaction yields ferulic acid (4-hydroxy-3-methoxycinnamic acid) and acetic acid. This hydrolysis can be catalyzed by acidic or basic conditions.

Q2: How stable is this compound under standard laboratory conditions? A2: this compound is generally stable under normal storage conditions (cool, dry, and dark place).[1] However, its stability in solution is highly dependent on the pH, solvent, and temperature. Prolonged storage in protic or aqueous solvents, especially at non-neutral pH, can lead to hydrolysis.

Q3: What are forced degradation studies and why are they important for this compound? A3: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[2] These studies involve exposing the compound to harsh conditions (e.g., strong acids, bases, oxidation, high temperatures, and UV light) to accelerate degradation.[3] The results help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, which are regulatory requirements for drug development.[2][4]

Q4: What are the likely degradation products under different stress conditions? A4: Under hydrolytic (acidic, basic) conditions, the main product is ferulic acid. Under strong oxidative conditions, further degradation of the ferulic acid backbone may occur, potentially involving the double bond or the phenolic ring. Severe thermal stress might lead to decarboxylation.[5]

Troubleshooting Guide

Issue: An unexpected peak appears in my HPLC chromatogram during analysis.

  • Q: I am analyzing a sample of this compound and see a new, more polar peak. What could it be?

    • A: This new peak is very likely the primary hydrolytic degradant, ferulic acid. The replacement of the acetyl group with a hydroxyl group increases the polarity of the molecule, leading to a shorter retention time in a typical reversed-phase HPLC setup. To confirm its identity, you can co-inject your sample with a ferulic acid standard.

Issue: My sample shows significant degradation after being prepared in solution.

  • Q: I dissolved my compound in a solvent for analysis, but the concentration of the parent compound is decreasing rapidly. How can I prevent this?

    • A: This suggests that your solvent system is promoting hydrolysis.

      • Check the pH: If using an aqueous solvent, ensure the pH is close to neutral (pH 6-7). Avoid highly acidic or basic conditions unless intended for a stress study.

      • Use Aprotic Solvents: For short-term storage, consider using a high-purity aprotic solvent like acetonitrile or THF, and add the aqueous portion of the mobile phase just before analysis.

      • Temperature: Keep your sample solutions cool (2-8°C) and protected from light, especially in the autosampler, to minimize the rate of degradation.

Issue: The extent of degradation in my forced degradation study is either too low (<5%) or too high (>20%).

  • Q: I am trying to perform a forced degradation study, but I am not seeing enough degradation, or the parent compound is completely gone. What should I do?

    • A: The goal of a forced degradation study is typically to achieve 5-20% degradation.[4]

      • If degradation is too low: Increase the severity of the stress condition. You can increase the concentration of the acid/base/oxidizing agent, raise the temperature, or extend the exposure time.[3]

      • If degradation is too high: Reduce the severity of the stress condition. Use a lower concentration of the stressor, lower the temperature, or shorten the exposure time. Over-stressing can lead to complex secondary degradation products that may not be relevant for shelf-life stability.[4]

Forced Degradation Experimental Protocols

Forced degradation studies are critical for identifying potential degradants. Below are typical starting protocols that should be optimized for your specific experimental needs.

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionTypical Reagents and ParametersPurposePotential Major Degradant
Acid Hydrolysis 0.1 M HCl at 60°CTo assess degradation in acidic conditions.[4]Ferulic Acid
Base Hydrolysis 0.1 M NaOH at room temperatureTo evaluate degradation in alkaline conditions.[4]Ferulic Acid
Oxidation 3% H₂O₂ at room temperatureTo test susceptibility to oxidative stress.[4]Ferulic Acid, Oxidized derivatives
Thermal Degradation Solid state at 80°CTo determine the effect of heat on the drug substance.[4]Minimal degradation expected
Photolytic Degradation Solution exposed to 1.2 million lux hours (visible) & 200 watt-hours/m² (UV)To evaluate light sensitivity as per ICH Q1B guidelines.[2]Isomers, Oxidized derivatives
Detailed Methodologies

1. Acid Hydrolysis Protocol:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.1 M HCl.

  • Heat the solution at 60°C.

  • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

2. Base Hydrolysis Protocol:

  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 0.1 M NaOH.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specific time points.

  • Neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Dilute and analyze by HPLC.

3. Oxidative Degradation Protocol:

  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specific time points.

  • Dilute and analyze by HPLC. A control sample without H₂O₂ should be analyzed in parallel.

Analytical Methodologies

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate the parent compound from its degradation products.

Example HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm or 320 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Degradation Pathway and Experimental Workflow

Degradation_Pathway parent This compound degradant Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid) parent->degradant  Hydrolysis (Acid/Base Catalyzed)  

Primary hydrolytic degradation pathway.

Experimental_Workflow Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare stock solution of This compound stress Expose to stress condition (e.g., Acid, Base, H2O2, Heat, Light) prep->stress control Prepare unstressed control sample prep->control neutralize Quench reaction at time points stress->neutralize Sampling hplc Analyze by Stability-Indicating HPLC Method control->hplc neutralize->hplc quant Identify and Quantify Degradation Products hplc->quant

General workflow for forced degradation studies.

References

How to increase the solubility of 4-Acetoxy-3-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Acetoxy-3-methoxycinnamic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

This compound is a derivative of ferulic acid, characterized as a white powder.[1][2] Its chemical structure includes a carboxylic acid group, which contributes to its acidic nature.[3] Like many cinnamic acid derivatives with a significant hydrocarbon portion, it exhibits low intrinsic solubility in aqueous solutions, which can pose a significant challenge for in vitro assays, formulation development, and other experimental setups that require the compound to be in a dissolved state.[4][5]

Q2: What are the primary methods to increase the aqueous solubility of this compound?

There are several effective strategies to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid group, forming a more soluble salt.[4][6]

  • Co-solvency: Adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to modify the polarity of the solvent system.[7][8]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, thereby increasing its apparent water solubility.[9][10]

  • Cocrystal Formation: Creating a cocrystal of the compound with a highly soluble coformer can improve the overall solubility and dissolution rate.[4][11]

Q3: How does pH impact the solubility of this compound?

As a carboxylic acid, the solubility of this compound is highly pH-dependent.[12] In acidic to neutral aqueous solutions (pH below its pKa), the compound exists predominantly in its protonated, neutral form, which has limited water solubility.[4][6] By increasing the pH with a base (e.g., NaOH), the carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[3] However, for phenolic compounds, a high pH environment can sometimes accelerate oxidative degradation, leading to discoloration.[4]

Q4: Which organic solvents are suitable for dissolving this compound?

Troubleshooting Guides

Issue 1: The compound precipitates or fails to dissolve in my aqueous buffer.

This is a common issue when the pH of the buffer is below the pKa of the compound's carboxylic acid group.

▼ Solution Workflow: pH Adjustment

start Start: Insoluble Compound in Aqueous Buffer add_base Add Base (e.g., 0.1M NaOH) dropwise start->add_base measure_ph Monitor pH Continuously add_base->measure_ph check_sol Observe for Dissolution measure_ph->check_sol check_sol->add_base No fully_dissolved Target Achieved: Fully Dissolved check_sol->fully_dissolved Yes adjust_ph Re-adjust pH if necessary fully_dissolved->adjust_ph

Caption: Workflow for increasing solubility via pH adjustment.

► Recommended Protocol: Solubility Enhancement by pH Adjustment

  • Prepare a suspension of the this compound in the desired aqueous buffer.

  • While stirring the suspension vigorously, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Continuously monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound is fully dissolved. Note the pH at which dissolution is complete.

  • If required for the experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the highest pH at which the compound remains soluble. Be cautious, as dropping the pH too low will cause precipitation.

Issue 2: Need to select an appropriate organic solvent for non-aqueous experiments.

Choosing the right solvent is critical for stock solution preparation and chemical reactions. Solubility can be predicted based on the "like dissolves like" principle, but experimental verification is essential.

► Data Table: Solubility of Related Cinnamic Acids in Organic Solvents

The following table summarizes solubility data for structurally similar cinnamic acids to guide your solvent selection. The data is presented as grams of solute per 100 g of solvent at two different temperatures.

Solventtrans-cinnamic acid[13]p-coumaric acid[13]ferulic acid[13]
Temperature 298.2 K 313.2 K 298.2 K
Methanol41.5963.8870.38
Ethanol37.0056.6354.02
1-Propanol31.9749.3341.87
Isopropanol29.8246.1239.81
Ethyl Acetate24.1838.3818.06
2-Butanone31.0648.4325.12
Acetonitrile7.9513.917.37
Water0.040.080.07

Disclaimer: This data is for related compounds and should be used as a guideline. The actual solubility of this compound may vary.

Issue 3: Aqueous solubility is insufficient, or the experimental pH must be neutral.

When pH adjustment is not a viable option, co-solvents or cyclodextrin complexation are excellent alternatives.

▼ Solution 1: Co-solvency

Adding a water-miscible organic solvent can increase solubility by reducing the overall polarity of the solvent.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

► Data Table: Effect of Co-solvent (Glycerol) on Benzoic Acid Solubility

This table shows how the solubility of benzoic acid, another sparingly soluble organic acid, increases with the concentration of glycerol as a co-solvent at different temperatures.[16] A similar trend is expected for this compound.

Temperature0% Glycerol20% Glycerol40% Glycerol60% Glycerol
Solubility (g/L)
30°C3.44.67.212.1
60°C12.016.524.839.5
90°C42.054.175.9115.2

Disclaimer: Data is for benzoic acid and serves as an illustrative example of the co-solvent effect.

► Recommended Protocol: Co-solvent Screening

  • Prepare several stock solutions of the co-solvent (e.g., ethanol) in your primary aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).

  • Use the Shake-Flask method (described below) to determine the saturation solubility of this compound in each co-solvent mixture.

  • Plot solubility versus co-solvent concentration to identify the optimal concentration for your needs, ensuring the final co-solvent concentration is compatible with your experimental system.

▼ Solution 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17] They can encapsulate the non-polar this compound molecule, forming a complex that is more soluble in water.[18][19]

cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Guest) plus1 + cd Cyclodextrin (Host) plus2 + water1 Water arrow Forms complex Soluble Inclusion Complex water2 Water drug_in Drug

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

► Recommended Protocol: Preparation of an Inclusion Complex (Co-evaporation Method)

This method is simple, economical, and effective for forming inclusion complexes.[9]

  • Dissolve the cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) in deionized water with stirring. A 1:1 or 1:2 molar ratio of the drug to cyclodextrin is a good starting point.

  • Dissolve the this compound in a suitable organic solvent (e.g., ethanol).

  • Slowly add the drug solution to the aqueous cyclodextrin solution while maintaining continuous stirring.

  • Allow the mixture to stir for 24 hours at room temperature to facilitate complex formation.

  • Evaporate the solvent system using a rotary evaporator to obtain a solid powdered inclusion complex.

  • The resulting powder can be pulverized and sieved to ensure uniformity. This powder can then be dissolved in an aqueous medium for your experiments.

General Experimental Protocols

Protocol: Determination of Saturation Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.[20]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffer, co-solvent mixture) in a sealed container (e.g., a glass vial). "Excess" means enough solid material remains undissolved.

  • Equilibration: Agitate the container at a constant temperature for 24-48 hours to ensure equilibrium is reached. A shaker or orbital incubator is ideal.

  • Phase Separation: Allow the suspension to sit undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling & Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.[4]

Relevant Signaling Pathway: Intrinsic Apoptosis

Some cinnamic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[21] An increased Bax/Bcl-2 ratio is a key event in the intrinsic apoptosis pathway.

drug Cinnamic Acid Derivative bax Bax (Pro-apoptotic) drug->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Downregulates mito Mitochondrion bax->mito Promotes Pore Formation bcl2->mito Inhibits cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by cinnamic acid derivatives.

References

Avoiding side reactions in the synthesis of 4-Acetoxy-3-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions and overcoming challenges during the synthesis of 4-acetoxy-3-methoxycinnamic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Acetylation of Vanillin: The initial acetylation of vanillin to 4-acetoxy-3-methoxybenzaldehyde may not have gone to completion, leaving unreacted starting material.- Ensure a slight excess of acetic anhydride is used. - Verify the reaction time and temperature are sufficient for complete conversion. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Condensation Conditions: The Perkin or Knoevenagel condensation reaction conditions may not be optimized.- Perkin Reaction: This reaction often requires high temperatures (180-190°C) and prolonged reaction times. Ensure the temperature is maintained consistently. Use anhydrous sodium acetate as the catalyst, as moisture can hinder the reaction.[1] - Knoevenagel Condensation: The choice of base and solvent is critical. Pyridine is a common solvent and catalyst, but other bases like piperidine or triethylamine can be used.[2]
Premature Hydrolysis of the Acetoxy Group: The acetyl protecting group can be sensitive to harsh basic or acidic conditions, leading to the formation of ferulic acid.- Use milder basic conditions during the condensation step. - During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and recrystallization.- When washing the crude product, use minimal amounts of cold solvent to prevent the product from dissolving. - For recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to ensure maximum recovery upon cooling.[3]

Issue 2: Impure Final Product

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials: Unreacted 4-acetoxy-3-methoxybenzaldehyde or malonic acid/acetic anhydride may be present in the final product.- Optimize reaction times and temperatures to ensure complete conversion. - Purify the crude product by recrystallization. A suitable solvent system can be a mixture of ethanol and water.
Formation of Side Products: Side reactions such as decarboxylation or self-condensation can lead to impurities.- To minimize self-condensation of the aldehyde in Knoevenagel-type reactions, use a non-enolizable aldehyde like 4-acetoxy-3-methoxybenzaldehyde.[4] - Avoid excessively high temperatures in the Perkin reaction to reduce the risk of decarboxylation.
Formation of a Tar-Like Substance: High concentrations of reactants or localized overheating can lead to the formation of polymeric byproducts.- Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution. - Consider using a solvent to aid in heat dissipation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and practical approach is a two-step synthesis starting from vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • Acetylation of Vanillin: The phenolic hydroxyl group of vanillin is acetylated using acetic anhydride to form 4-acetoxy-3-methoxybenzaldehyde. This is a crucial step to protect the hydroxyl group from interfering in the subsequent condensation reaction.

  • Condensation Reaction: The resulting aldehyde undergoes a condensation reaction to form the cinnamic acid derivative. The two most common methods for this step are:

    • Perkin Reaction: This involves the condensation of the aromatic aldehyde with an acid anhydride (in this case, acetic anhydride) in the presence of an alkali salt of the acid (like sodium acetate).[1][5][6]

    • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[4][7]

Q2: What are the key side reactions to be aware of during the Perkin reaction for this synthesis?

A2: A potential side reaction in the Perkin reaction is decarboxylation of the intermediate, which can lead to the formation of an alkene byproduct. This is more likely to occur at very high temperatures. Additionally, self-condensation of the acetic anhydride can occur, but this is generally less of a concern than the primary condensation with the aromatic aldehyde.

Q3: In the Knoevenagel condensation with malonic acid, what is the purpose of using pyridine?

A3: In the Doebner modification of the Knoevenagel condensation, pyridine serves a dual role. It acts as a weak base to catalyze the initial condensation between the aldehyde and malonic acid. Furthermore, it facilitates the subsequent decarboxylation of the intermediate dicarboxylic acid to yield the final α,β-unsaturated carboxylic acid.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of both the acetylation and the condensation reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q5: What is a suitable method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying crude this compound. A mixed solvent system, such as ethanol and water, is often effective. The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly, leading to the formation of purer crystals.[3][8]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetoxy-3-methoxybenzaldehyde (Vanillin Acetate)

This protocol describes the base-catalyzed acetylation of vanillin.

Materials:

  • Vanillin

  • 10% Sodium hydroxide (NaOH) solution

  • Acetic anhydride

  • Crushed ice

  • Deionized water

  • 95% Ethanol (for recrystallization)

Procedure:

  • Dissolve 1.5 g of vanillin in 25 mL of 10% NaOH solution in a conical flask. A bright yellow-green solution should be obtained.

  • To this solution, add approximately 30 g of crushed ice, followed by 4.0 mL of acetic anhydride.

  • Stopper the flask and shake vigorously for about 20 minutes. A milky white precipitate of vanillin acetate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with three portions of 5 mL of ice-cold water.

  • Recrystallize the crude product from warm 95% ethanol to obtain purified vanillin acetate.

Protocol 2: Synthesis of this compound via Perkin Reaction

This protocol outlines the condensation of 4-acetoxy-3-methoxybenzaldehyde with acetic anhydride.

Materials:

  • 4-Acetoxy-3-methoxybenzaldehyde (from Protocol 1)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of 4-acetoxy-3-methoxybenzaldehyde, 2.5 equivalents of acetic anhydride, and 1.0 equivalent of anhydrous sodium acetate.

  • Heat the mixture under reflux at approximately 180°C for 5-8 hours.

  • After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

  • Acidify the mixture with dilute HCl to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of cinnamic acid derivatives via Perkin and Knoevenagel reactions, which can be extrapolated for the synthesis of this compound.

ReactionAldehydeReagentsBase/CatalystTemp. (°C)Time (h)Yield (%)
PerkinBenzaldehydeAcetic AnhydrideSodium Acetate180870-72
Perkin4-MethoxybenzaldehydeAcetic AnhydrideSodium Acetate--~30
Knoevenagel4-MethoxybenzaldehydeMalonic AcidPyridine/PiperidineReflux4~98
KnoevenagelBenzaldehydeMalonic AcidPyridineReflux-High

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Visualizations

Synthesis_Pathway Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Vanillin_Acetate 4-Acetoxy-3-methoxybenzaldehyde Vanillin->Vanillin_Acetate Acetic Anhydride, Base (e.g., NaOH) Product 4-Acetoxy-3-methoxycinnamic acid Vanillin_Acetate->Product Perkin Reaction (Acetic Anhydride, NaOAc) OR Knoevenagel Condensation (Malonic Acid, Pyridine)

Caption: Overall synthetic pathway for this compound from vanillin.

Side_Reactions cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation cluster_hydrolysis During Workup/Reaction Perkin_Intermediate Reaction Intermediate Decarboxylation_Product Decarboxylation Byproduct Perkin_Intermediate->Decarboxylation_Product High Temp. Aldehyde 4-Acetoxy-3-methoxybenzaldehyde Self_Condensation Self-Condensation Product Aldehyde->Self_Condensation Strong Base Target_Product 4-Acetoxy-3-methoxycinnamic acid Hydrolysis_Product Ferulic Acid (Hydrolysis Product) Target_Product->Hydrolysis_Product Harsh Acid/Base

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Acetylation Check Acetylation Step (TLC Analysis) Start->Check_Acetylation Incomplete_Acetylation Incomplete? Optimize Acetylation: - Increase reaction time/temp - Use excess Ac2O Check_Acetylation->Incomplete_Acetylation Yes Check_Condensation Check Condensation Step Check_Acetylation->Check_Condensation No Incomplete_Acetylation->Check_Condensation Optimize_Perkin Perkin: - Ensure anhydrous conditions - Verify temperature (180-190°C) Check_Condensation->Optimize_Perkin Optimize_Knoevenagel Knoevenagel: - Check base/solvent system - Ensure adequate reaction time Check_Condensation->Optimize_Knoevenagel Check_Purification Review Purification - Recrystallization solvent? - Product loss during washing? Optimize_Perkin->Check_Purification Optimize_Knoevenagel->Check_Purification End Improved Yield and Purity Check_Purification->End

Caption: A logical workflow for troubleshooting suboptimal synthesis results.

References

Navigating Mass Spectrometry of 4-Acetoxy-3-methoxycinnamic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of 4-Acetoxy-3-methoxycinnamic acid. The information is designed to assist researchers in interpreting their data and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

1. What are the expected molecular ions for this compound in mass spectrometry?

This compound has a molecular formula of C12H12O5 and a monoisotopic mass of approximately 236.0685 Da. Depending on the ionization technique used, you can expect to observe several common adducts.

Ion TypeAdductCalculated m/z
Positive Ion Mode [M+H]+237.0758
[M+Na]+259.0577
[M+K]+275.0316
[M+NH4]+254.1023
Negative Ion Mode [M-H]-235.0612
[M+HCOO]-281.0667
[M+CH3COO]-295.0823

2. What are the likely fragmentation patterns for this compound in MS/MS analysis?

  • Loss of the acetyl group: A neutral loss of 42 Da (C2H2O) from the parent ion is a highly probable initial fragmentation step.

  • Decarboxylation: The loss of the carboxylic acid group as CO2 (44 Da) is a common fragmentation for cinnamic acid derivatives.

  • Loss of a methyl radical: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH3, 15 Da).

  • Cleavage of the acrylic acid side chain: Fragmentation of the propenoic acid side chain can also occur.

A proposed fragmentation pathway is visualized below.

fragmentation_pathway M [M+H]+ m/z 237.0758 frag1 [M+H - C2H2O]+ (Loss of Acetyl group) m/z 195.0652 M->frag1 - 42.0106 Da frag2 [M+H - CO2]+ (Loss of Carbon Dioxide) m/z 193.0808 M->frag2 - 44.0000 Da frag3 [M+H - C2H2O - CO]+ m/z 167.0699 frag1->frag3 - 27.9949 Da frag4 [M+H - C2H2O - CH3]+ m/z 180.0417 frag1->frag4 - 15.0235 Da sample_prep_lcms start Start: Solid Sample dissolve Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile) start->dissolve dilute Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase dissolve->dilute filter Filter through a 0.22 µm syringe filter dilute->filter inject Inject into LC-MS system filter->inject sample_prep_gcms start Start: Dry Sample add_reagent Add silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., Pyridine) start->add_reagent heat Heat the mixture (e.g., 60-70 °C for 30-60 min) add_reagent->heat cool Cool to room temperature heat->cool inject Inject into GC-MS system cool->inject

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 4-Acetoxy-3-methoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of 4-acetoxy-3-methoxycinnamic acid and its parent compound, ferulic acid. While direct comparative experimental studies on the antioxidant activity of this compound are limited in publicly available literature, this analysis is based on established principles of structure-activity relationships and data from closely related derivatives.

Introduction

Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is renowned for its potent antioxidant and various therapeutic properties.[1] Its antioxidant capacity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the resonance stabilization of the resulting phenoxyl radical.[1] this compound, also known as acetylferulic acid, is a synthetic derivative of ferulic acid where the phenolic hydroxyl group is acetylated. This structural modification is expected to have a significant impact on its antioxidant activity. Understanding these differences is crucial for applications in pharmaceuticals, cosmetics, and food science where antioxidant efficacy is a key parameter.

Structure-Activity Relationship and Predicted Antioxidant Activity

The primary mechanism by which phenolic antioxidants like ferulic acid exert their effect is through hydrogen atom donation from their hydroxyl (-OH) groups to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic side chain.[1]

In this compound, the phenolic hydroxyl group at the C4 position is esterified with an acetyl group (-OCOCH₃). This modification blocks the hydrogen-donating ability of this crucial functional group. Consequently, this compound is predicted to have significantly lower intrinsic antioxidant activity compared to ferulic acid in assays based on hydrogen atom transfer mechanisms, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Studies on other esterified derivatives of ferulic acid have shown that modifications to the phenolic hydroxyl group generally lead to a decrease in radical scavenging activity.[2][3] Conversely, esterification of the carboxylic acid group of ferulic acid has been shown in some contexts to enhance antioxidant activity, particularly in lipophilic systems.[3][4] This highlights the critical role of the free phenolic hydroxyl group for potent antioxidant action.

Quantitative Antioxidant Activity Data

CompoundDPPH Radical Scavenging Assay (IC₅₀)ABTS Radical Scavenging Assay (IC₅₀)Reference Compound
Ferulic Acid ~20-100 µM~5-20 µMAscorbic Acid, Trolox
This compound Data not available (Predicted to be significantly higher than Ferulic Acid)Data not available (Predicted to be significantly higher than Ferulic Acid)-

Experimental Protocols

Below are detailed methodologies for two common in vitro antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (Ferulic acid, this compound)

  • Reference antioxidant (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

  • 96-well microplate (for microplate reader method)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of sample solutions: Prepare stock solutions of the test compounds and the reference antioxidant in the same solvent used for the DPPH solution. Create a series of dilutions to obtain a range of concentrations.

  • Assay:

    • To a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the DPPH working solution to each well.

    • For the blank, use 20 µL of the solvent instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.[6]

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds and reference antioxidant

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm

  • 96-well microplate

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of each sample dilution.

    • For the blank, use 10 µL of the solvent.

    • Incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

    Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Visualizations

Ferulic_Acid_Antioxidant_Mechanism cluster_stabilization Resonance Stabilization FA Ferulic Acid (FA-OH) FA_Radical Ferulic Acid Radical (FA-O•) (Resonance Stabilized) FA->FA_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical H• acceptance Delocalization over\naromatic ring and\nside chain Delocalization over aromatic ring and side chain FA_Radical->Delocalization over\naromatic ring and\nside chain

Caption: Antioxidant mechanism of Ferulic Acid via hydrogen atom donation.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Radical Solution (e.g., DPPH or ABTS•+) C Mix Radical Solution with Samples/Standards A->C B Prepare Sample and Standard Dilutions B->C D Incubate in the Dark C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for in vitro radical scavenging antioxidant assays.

Conclusion

Based on fundamental principles of chemical structure and antioxidant activity, ferulic acid is expected to be a significantly more potent antioxidant than this compound . The acetylation of the phenolic hydroxyl group in this compound effectively neutralizes its ability to donate a hydrogen atom, which is the primary mechanism for its radical scavenging activity.

For researchers and drug development professionals, this implies that if potent direct antioxidant activity is desired, ferulic acid is the superior choice. However, this compound could potentially serve as a prodrug, where the acetyl group is hydrolyzed in vivo to release the active ferulic acid. This could offer advantages in terms of stability, solubility, or bioavailability, which would require further investigation. Direct experimental evaluation of this compound's antioxidant capacity and its potential as a prodrug is warranted to confirm these hypotheses.

References

Unveiling the Anti-Inflammatory Potential of 4-Acetoxy-3-methoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of 4-Acetoxy-3-methoxycinnamic acid and its analogs against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the current understanding of its mechanism of action, supported by experimental data from related compounds, and provide standardized protocols for validation.

Comparative Analysis of Anti-Inflammatory Activity

While direct quantitative data for this compound is limited in publicly available research, the anti-inflammatory properties of its parent compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid), and other cinnamic acid derivatives are well-documented. Acetylation is a common medicinal chemistry strategy to enhance the bioavailability and efficacy of a parent compound. Therefore, it is hypothesized that this compound exhibits comparable or superior anti-inflammatory activity to ferulic acid.

Below is a summary of the anti-inflammatory effects of relevant cinnamic acid derivatives compared to the standard NSAID, Indomethacin.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Percent Inhibition of Edema (%)Reference CompoundPercent Inhibition of Edema (%)
Cinnamic Acid Derivative 1150 µmol/kg17-72%IndomethacinNot specified in direct comparison
Ellagic Acid30 mg/kgED50 = 8.41 mg/kgIndomethacin (5 mg/kg)Significant Inhibition

Note: The data for "Cinnamic Acid Derivative 1" is sourced from a study on a series of thiomorpholine and cinnamyl alcohol derivatives of cinnamic acids[1]. The wide range of inhibition highlights the variability based on the specific chemical modification.

Table 2: In Vitro Inhibition of Pro-Inflammatory Markers

CompoundCell LineInflammatory StimulusMarker InhibitedIC50 / Effective ConcentrationReference Compound
Ferulic AcidTHP-1 derived macrophagesLipopolysaccharide (LPS)IL-1β, IL-6, TNF-α5, 10, 20 µmol/mL (dose-dependent reduction)Not Specified
Ferulic AcidTHP-1 derived macrophagesLPSNLRP3 InflammasomeNot SpecifiedNot Specified
3,4,5-Trihydroxycinnamic AcidBV2 microglial cellsLPSNO, TNF-α, IL-1βNot SpecifiedNot Specified
1'-Acetoxychavicol AcetateMacrophagesLPSIL-6, TNF-αNot SpecifiedNot Specified
α-Lipoic AcidRat Kupffer cells, RAW 264.7LPSNO, TNF-αNot SpecifiedNot Specified

The data presented is a compilation from multiple studies on related cinnamic acid derivatives, demonstrating their potential to inhibit key inflammatory mediators.[2][3][4][5][6]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of cinnamic acid derivatives are believed to be mediated through the downregulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound and its analogs are thought to interfere with these signaling cascades, thereby reducing the production of inflammatory mediators.

G Hypothesized Anti-Inflammatory Mechanism cluster_0 Inflammatory Stimulus cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Gene Expression LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK Activates NFkB NF-κB Pathway (IκBα degradation, p65 nuclear translocation) LPS->NFkB Activates Cytokines Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Induces Enzymes Enzymes (iNOS, COX-2) MAPK->Enzymes Induces NFkB->Cytokines Induces NFkB->Enzymes Induces AMCA This compound AMCA->MAPK Inhibits AMCA->NFkB Inhibits G start Acclimatize Animals fast Fast Animals Overnight start->fast measure_initial Measure Initial Paw Volume fast->measure_initial administer Administer Test Compound (e.g., this compound) or Vehicle (Control) or Reference Drug (e.g., Indomethacin) measure_initial->administer induce_edema Inject Carrageenan (1% in saline) into subplantar region of hind paw administer->induce_edema 30-60 min measure_edema Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan induce_edema->measure_edema calculate Calculate Percent Inhibition of Edema measure_edema->calculate G cluster_0 Cellular Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture Cell Culture & Treatment (Pre-treat with compound, then stimulate with LPS) protein_extraction Protein Extraction cell_culture->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-iNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

References

Comparative study of different synthesis methods for 4-Acetoxy-3-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prevalent synthetic methodologies for 4-Acetoxy-3-methoxycinnamic acid, a key intermediate in various pharmaceutical and chemical industries. The following sections detail common synthetic routes, presenting experimental data, comprehensive protocols, and visual workflows to aid in the selection of the most suitable method based on specific laboratory and industrial requirements.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached through several established organic reactions. This guide focuses on three primary methods: the Perkin reaction, the Knoevenagel condensation, and the acetylation of ferulic acid. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent availability.

Method Starting Materials Reagents & Catalysts Reaction Conditions Yield (%) Purity (%) Key Advantages Key Disadvantages
Perkin Reaction 4-Acetoxy-3-methoxybenzaldehyde, Acetic anhydrideSodium acetate180°C, 5 hours~65-75>95Cost-effective starting materials.High temperatures, moderate yields.
Knoevenagel Condensation 4-Acetoxy-3-methoxybenzaldehyde, Malonic acidPyridine, PiperidineReflux, 3-4 hours~85-95>98High yields, milder conditions than Perkin.Use of noxious pyridine.
Acetylation of Ferulic Acid Ferulic acid, Acetic anhydrideSulfuric acid (catalytic)Room temperature, 2-3 hours>95>99High yield and purity, mild conditions.Availability and cost of ferulic acid.

Experimental Protocols

Perkin Reaction

The Perkin reaction provides a direct route to cinnamic acid derivatives from aromatic aldehydes.

Procedure:

  • A mixture of 4-acetoxy-3-methoxybenzaldehyde (10 mmol), acetic anhydride (30 mmol), and anhydrous sodium acetate (10 mmol) is heated at 180°C for 5 hours with constant stirring.

  • The reaction mixture is then cooled to room temperature and poured into 100 mL of cold water.

  • The resulting solution is boiled for 15 minutes to hydrolyze the excess acetic anhydride.

  • Upon cooling, the crude product precipitates and is collected by filtration.

  • The solid is dissolved in a 10% sodium carbonate solution and treated with activated charcoal.

  • The solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the pure this compound.

  • The product is filtered, washed with cold water, and dried under vacuum.

Knoevenagel Condensation

This method is renowned for its high efficiency in forming carbon-carbon double bonds.

Procedure:

  • In a round-bottom flask, 4-acetoxy-3-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) are dissolved in 20 mL of pyridine.

  • A catalytic amount of piperidine (0.5 mL) is added to the solution.

  • The mixture is refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).

  • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallization from ethanol affords pure this compound.

Acetylation of Ferulic Acid

This is a straightforward and high-yielding method starting from the naturally available ferulic acid.

Procedure:

  • Ferulic acid (10 mmol) is suspended in acetic anhydride (20 mL) in a flask equipped with a magnetic stirrer.

  • A few drops of concentrated sulfuric acid are carefully added as a catalyst.

  • The mixture is stirred at room temperature for 2-3 hours, during which the ferulic acid dissolves.

  • The reaction mixture is then poured into 100 mL of ice-cold water with vigorous stirring.

  • The white precipitate of this compound is formed immediately.

  • The product is collected by filtration, washed extensively with cold water to remove any remaining acetic acid and sulfuric acid, and then dried in a desiccator.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic method.

Perkin_Reaction_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A 4-Acetoxy-3-methoxybenzaldehyde D Heating at 180°C (5 hours) A->D B Acetic Anhydride B->D C Sodium Acetate C->D E Hydrolysis D->E F Precipitation E->F G Purification via Carbonate Salt F->G H Acidification G->H I This compound H->I

Caption: Workflow for the Perkin Reaction.

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A 4-Acetoxy-3-methoxybenzaldehyde D Reflux (3-4 hours) A->D B Malonic Acid B->D C Pyridine & Piperidine C->D E Acidic Quench D->E F Precipitation E->F G Recrystallization F->G H This compound G->H

Caption: Workflow for the Knoevenagel Condensation.

Acetylation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup cluster_end Final Product A Ferulic Acid D Stirring at Room Temp (2-3 hours) A->D B Acetic Anhydride B->D C Sulfuric Acid (cat.) C->D E Precipitation in Ice Water D->E F Filtration & Washing E->F G This compound F->G

Caption: Workflow for the Acetylation of Ferulic Acid.

Confirming the Structure of Synthesized 4-Acetoxy-3-methoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques to definitively confirm the chemical structure of synthesized 4-Acetoxy-3-methoxycinnamic acid. Detailed experimental protocols and comparative data are presented to differentiate the target compound from potential starting materials, intermediates, and side-products.

Synthesis and Purification Workflow

A common and efficient method for the synthesis of this compound involves the acetylation of Ferulic acid. The workflow for synthesis and purification is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) Reaction Acetylation Reaction Start->Reaction Reacts with Reagent Acetic Anhydride & Pyridine (catalyst) Reagent->Reaction Quench Quenching with Water Reaction->Quench Crude Product Extract Extraction with Ethyl Acetate Quench->Extract Wash Washing with Brine Extract->Wash Dry Drying over Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization from Ethanol/Water Evaporate->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Synthesis and purification workflow for this compound.

Experimental Protocols

Synthesis of this compound
  • In a round-bottom flask, dissolve Ferulic acid (1 equivalent) in pyridine.

  • Cool the solution in an ice bath and slowly add acetic anhydride (1.5 equivalents).

  • Allow the reaction to stir at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and air dry.

Purification
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add water dropwise until the solution becomes turbid.

  • Heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Filter the pure crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The structure of the synthesized compound is confirmed using the following analytical techniques:

  • ¹H NMR Spectroscopy: To determine the number and environment of protons.

  • ¹³C NMR Spectroscopy: To determine the number and environment of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Comparative Data Analysis

The following tables summarize the expected analytical data for the desired product, this compound, compared to the starting material, Ferulic acid.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 10.5 (br s)Singlet (broad)1H-COOH
7.65 (d, J=15.9 Hz)Doublet1HH-7
7.10 (d, J=1.9 Hz)Doublet1HH-2
7.05 (dd, J=8.2, 1.9 Hz)Doublet of Doublets1HH-6
6.95 (d, J=8.2 Hz)Doublet1HH-5
6.35 (d, J=15.9 Hz)Doublet1HH-8
3.85 (s)Singlet3H-OCH₃
2.30 (s)Singlet3H-OCOCH₃
Ferulic Acid 9.6 (br s)Singlet (broad)1H-COOH
7.60 (d, J=15.9 Hz)Doublet1HH-7
7.05 (d, J=1.8 Hz)Doublet1HH-2
6.90 (dd, J=8.1, 1.8 Hz)Doublet of Doublets1HH-6
6.85 (d, J=8.1 Hz)Doublet1HH-5
6.30 (d, J=15.9 Hz)Doublet1HH-8
5.9 (br s)Singlet (broad)1HAr-OH
3.90 (s)Singlet3H-OCH₃
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Assignment
This compound 171.0C=O (Carboxylic Acid)
168.5C=O (Ester)
151.0C-4
145.0C-7
139.0C-3
133.0C-1
123.5C-6
121.0C-2
115.0C-8
112.0C-5
56.0-OCH₃
20.5-OCOCH₃
Ferulic Acid 172.0C=O (Carboxylic Acid)
148.0C-4
146.5C-3
145.5C-7
127.0C-1
123.0C-6
115.5C-8
114.5C-5
109.5C-2
56.0-OCH₃
Table 3: IR and MS Data
Technique This compound Ferulic Acid
IR (cm⁻¹) 2500-3300 (br, O-H of COOH), 1760 (C=O, ester), 1690 (C=O, acid), 1630 (C=C), 1200 (C-O, ester)2500-3300 (br, O-H of COOH), 3200-3500 (br, Ar-OH), 1685 (C=O, acid), 1625 (C=C)
MS (m/z) 236 [M]⁺, 194 [M-CH₂CO]⁺, 179 [M-CH₃COO]⁺194 [M]⁺, 179 [M-CH₃]⁺, 151 [M-COOH]⁺

Structural Confirmation Logic

The successful synthesis of this compound is confirmed by the collective evidence from the analytical data. The logical flow for this confirmation is depicted below.

Confirmation_Logic cluster_data Experimental Data cluster_conclusion Conclusion HNMR ¹H NMR: - Appearance of Acetyl singlet (~2.3 ppm) - Disappearance of phenolic -OH proton Conclusion_Node Structure of this compound is confirmed HNMR->Conclusion_Node CNMR ¹³C NMR: - Appearance of ester C=O (~168.5 ppm) - Appearance of acetyl CH₃ (~20.5 ppm) CNMR->Conclusion_Node IR IR: - Appearance of ester C=O stretch (~1760 cm⁻¹) - Disappearance of phenolic O-H stretch IR->Conclusion_Node MS MS: - Molecular ion peak at m/z 236 - Fragmentation corresponding to loss of ketene (42) or acetyl group (59) MS->Conclusion_Node

Cross-Validation of Analytical Methods for 4-Acetoxy-3-methoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely accessible technique suitable for a variety of applications. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of the analyte are expected. A summary of the typical performance characteristics for these two methods, based on data from similar compounds, is presented in Table 1.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 105.0%95.0 - 105.0%
Precision (% RSD) < 5.0%< 15.0%
Limit of Detection (LOD) ~0.01 - 0.05 µg/mL~0.001 - 0.01 ng/mL
Limit of Quantification (LOQ) ~0.03 - 0.15 µg/mL~0.005 - 0.05 ng/mL
Selectivity ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline the proposed experimental protocols for the quantification of 4-Acetoxy-3-methoxycinnamic acid by HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (Gradient or isocratic elution to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at approximately 280 nm

  • Column Temperature: 30°C

2. Standard Solution Preparation:

  • A stock solution of this compound (100 µg/mL) is prepared in the mobile phase.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation:

  • The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

  • The solution is then filtered through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are required.

1. Liquid Chromatography Conditions:

  • Column: C18, 3.5 µm, 2.1 x 100 mm

  • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile (Gradient elution)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive or negative mode to be optimized

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.

3. Sample Preparation (for plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins.

  • Vortex the mixture and centrifuge.

  • The supernatant is transferred to a clean tube, evaporated to dryness, and reconstituted in the mobile phase for analysis.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the cross-validation process and the potential biological context of the analyte.

G cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS cluster_comp Data Comparison cluster_result Conclusion Sample Test Samples Prep Prepare Aliquots Sample->Prep HPLC_Analysis Analyze by HPLC-UV Prep->HPLC_Analysis LCMS_Analysis Analyze by LC-MS/MS Prep->LCMS_Analysis HPLC_Data Quantify Concentration HPLC_Analysis->HPLC_Data Compare Compare Results HPLC_Data->Compare LCMS_Data Quantify Concentration LCMS_Analysis->LCMS_Data LCMS_Data->Compare Acceptance Within Acceptance Criteria? Compare->Acceptance Pass Methods are Cross-Validated Acceptance->Pass Yes Fail Investigate Discrepancy Acceptance->Fail No

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Derivatives of cinnamic acid have been investigated for their potential anticancer properties. One of the mechanisms involved is the induction of apoptosis (programmed cell death). A simplified signaling pathway illustrating this process is shown below.

G Analyte This compound Cell Cancer Cell Analyte->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified hypothetical signaling pathway for apoptosis induction.

A Comparative Analysis of the Biological Efficacy of 4-Acetoxy-3-methoxycinnamic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, an organic compound naturally present in various plants, and its derivatives have garnered significant attention in the scientific community for their wide spectrum of therapeutic properties. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, serve as a versatile scaffold for developing novel therapeutic agents. Their biological activities are diverse, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1]

This guide provides a comparative overview of the biological efficacy of 4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, relative to other prominent cinnamic acid derivatives such as ferulic acid, caffeic acid, and p-coumaric acid. By presenting available experimental data, this document aims to offer an objective resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the biological activities of various cinnamic acid derivatives. It is important to note that while extensive research has been conducted on compounds like ferulic acid, quantitative efficacy data for this compound is less prevalent in the current literature, highlighting an area for future investigation.

Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is a key aspect of their therapeutic potential, often evaluated by their ability to scavenge free radicals.

CompoundAssayIC50 Value (µM)Reference
Ferulic AcidDPPH76[2]
Caffeic AcidDPPH50[2]
p-Coumaric AcidDPPH>100Data inferred from comparative studies
This compound DPPH Data Not Available

Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Cinnamic acid derivatives have demonstrated the ability to modulate key inflammatory pathways.[2]

CompoundAssay/TargetInhibitionConcentrationReference
Ferulic AcidNO Production (in RAW 264.7 cells)~74%100 µg/mL[3]
Ferulic AcidTNF-α, IL-6, IL-1β (in THP-1 cells)Significant reduction5-20 µmol/mL[4]
This compound Data Not Available
Cytotoxic Activity

The potential of cinnamic acid derivatives as anticancer agents has been explored in various cancer cell lines.

CompoundCell LineIC50 ValueReference
Ferulic AcidHCT-15 (Colon Cancer)154 µg/mL[5]
Ferulic AcidMIA PaCa-2 (Pancreatic Cancer)500 µM[6]
Ferulic Acid143B (Osteosarcoma)59.88 µM[7]
Ferulic AcidMG63 (Osteosarcoma)66.47 µM[7]
Ferulic AcidHeLa (Cervical Cancer)Reduced viability at 4–20 µM[5]
Ferulic AcidCaski (Cervical Cancer)Reduced viability at 4–20 µM[5]
This compound Data Not Available
Antimicrobial Activity

The antimicrobial properties of these compounds are crucial for their potential application in treating infectious diseases.

Compound/DerivativeMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Ferulic AcidE. coli515 µM[8]
Ferulic AcidP. aeruginosa515 µM[8]
Ferulic Acid-Grafted ChitosanL. monocytogenes64 µg/mL[9]
Ferulic Acid-Grafted ChitosanS. aureus64 µg/mL[9]
Ferulic Acid-Grafted ChitosanP. aeruginosa64 µg/mL[9]
Hexyl ferulateE. coli0.5 mg/mL[10]
Hexyl ferulateP. aeruginosa0.4 mg/mL[10]
Propyl ferulateS. aureus0.4 mg/mL[10]
This compound Data Not Available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of cinnamic acid derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mg/mL) is prepared in a suitable solvent like methanol.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) for the microorganism to grow.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

Signaling Pathways and Visualizations

The biological effects of cinnamic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[2] Cinnamic acid derivatives, including ferulic acid, have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes Induces Transcription Cytokines Pro-inflammatory Cytokines Genes->Cytokines Leads to Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

General Experimental Workflow

The evaluation of the biological efficacy of a compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Compound Synthesis/ Isolation In_Vitro In Vitro Screening (e.g., DPPH, MTT, MIC) Start->In_Vitro Active Active Compounds Identified In_Vitro->Active Inactive Inactive In_Vitro->Inactive Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Active->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead Lead Compound Optimization In_Vivo->Lead

Caption: A typical workflow for evaluating the biological activity of chemical compounds.

Comparative Discussion and Future Directions

The available data indicates that cinnamic acid and its derivatives, particularly ferulic acid, possess significant biological activities. The presence of hydroxyl and methoxy groups on the phenyl ring plays a crucial role in their antioxidant and anti-inflammatory properties. For instance, the catechol group (two adjacent hydroxyl groups) in caffeic acid is known to enhance its radical scavenging ability.

This compound is the acetylated form of ferulic acid. Acetylation can alter the physicochemical properties of a compound, such as its lipophilicity and stability, which in turn can influence its bioavailability and biological activity. It is plausible that the acetyl group in this compound could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and, consequently, potent biological effects. However, the acetyl group may also need to be hydrolyzed in vivo to release the active ferulic acid.

The lack of comprehensive quantitative data for this compound underscores a critical gap in the current research landscape. Future studies should focus on:

  • Systematic evaluation of the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities of this compound using standardized assays to determine its IC50 and MIC values.

  • Comparative studies that directly compare the efficacy of this compound with ferulic acid and other derivatives under identical experimental conditions.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including the extent of its in vivo hydrolysis to ferulic acid.

  • Mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

References

Acetylferulic Acid: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylferulic acid, a derivative of the naturally occurring phenolic compound ferulic acid, is gaining interest in the scientific community for its potential therapeutic applications. This guide provides a comparative overview of the reported in vitro and in vivo activities of ferulic acid and its acetylated form, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of direct comparative studies on acetylferulic acid, this guide extensively covers the well-documented activities of its parent compound, ferulic acid, and extrapolates the potential implications of acetylation.

Executive Summary

Ferulic acid exhibits a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects, which have been demonstrated in numerous in vitro and in vivo studies. The acetylation of ferulic acid to form acetylferulic acid is hypothesized to enhance its lipophilicity, potentially leading to improved bioavailability and cellular uptake. While direct comparative data is limited, this guide synthesizes the available information to provide a comprehensive understanding for research and development purposes.

In Vitro vs. In Vivo Activity: A Comparative Overview

The biological activity of a compound can differ significantly between an in vitro (in a controlled laboratory environment) and an in vivo (in a living organism) setting. In vitro assays provide valuable insights into the direct effects of a compound on cells and molecules, while in vivo studies offer a more complex picture, taking into account factors like metabolism, distribution, and systemic effects.

For ferulic acid and its derivatives, in vitro studies consistently demonstrate strong radical scavenging and anti-inflammatory properties. However, the translation of this potency to in vivo models can be influenced by its pharmacokinetic profile, including rapid metabolism and elimination.[1][2][3][4] Acetylation is a common strategy to improve the bioavailability of phenolic compounds, suggesting that acetylferulic acid may exhibit enhanced efficacy in vivo compared to its parent compound.[5]

Antioxidant Activity

Ferulic acid is a well-established antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant enzymes.[6][7][8]

In Vitro Antioxidant Activity

In vitro assays consistently demonstrate the potent antioxidant capacity of ferulic acid and its derivatives.

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingFerulic AcidLower IC50 indicates higher activity[9][10]
ABTS Radical ScavengingFerulic AcidLower IC50 indicates higher activity[9][10]
Superoxide Anion ScavengingPropionyl Ferulate vs. Ferulic AcidPropionyl Ferulate showed poor scavenging activity[11]
Hydroxyl Radical ScavengingPropionyl Ferulate vs. Ferulic AcidPropionyl Ferulate showed better scavenging activity at 0.01 and 0.05 µg/ml[11]
Nitric Oxide Radical ScavengingPropionyl Ferulate vs. Ferulic AcidPropionyl Ferulate showed strong scavenging activity[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve acetylferulic acid and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.

  • Reaction: In a 96-well plate, mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

In Vivo Antioxidant Activity

In vivo studies in animal models have shown that ferulic acid can mitigate oxidative stress by increasing the levels of endogenous antioxidant enzymes. For instance, in a rat model of acetic acid-induced ulcerative colitis, administration of ferulic acid (20, 40, and 60 mg/kg) upregulated the expression of HO-1, Nrf2, and NQO1.[12] In HEK293 cells exposed to hydrogen peroxide, pretreatment with 1 mmol/L ferulic acid significantly reduced ROS levels and increased the levels of catalase (CAT) and superoxide dismutase (SOD).[7]

Experimental Protocol: Acetic Acid-Induced Ulcerative Colitis in Rats

  • Animal Model: Induce ulcerative colitis in Wistar rats by intrarectal administration of acetic acid.

  • Treatment: Administer acetylferulic acid orally at different doses for a specified period. A control group receives the vehicle, and a positive control group may receive a standard drug like dexamethasone.

  • Sample Collection: After the treatment period, euthanize the animals and collect colon tissue samples.

  • Analysis:

    • Macroscopic and Histopathological Examination: Assess the severity of colon damage.

    • Biochemical Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA.

    • Gene Expression Analysis: Quantify the mRNA expression of antioxidant enzymes (HO-1, Nrf2, NQO1) using real-time PCR.[12]

Anti-inflammatory Activity

Ferulic acid and its derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.

In Vitro Anti-inflammatory Activity

In vitro studies using cell lines like RAW 264.7 macrophages have shown that ferulic acid can inhibit the production of pro-inflammatory mediators.

Cell LineStimulantCompoundEffectIC50Reference
RAW 264.7LPSFerulic Acid Derivative (S-52372)Inhibition of NO, TNF-α, IL-1β, IL-6 productionNot specified[13]
RAW 264.7LPSFerulic acid-parthenolide hybrid (Compound 6)Inhibition of pro-inflammatory cytokinesNot specified[14]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Treatment: Seed the cells in 96-well plates and treat with various concentrations of acetylferulic acid for a specified time.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Griess Assay: After incubation, collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.[13]

In Vivo Anti-inflammatory Activity

In animal models of inflammation, ferulic acid has been shown to reduce inflammation and tissue damage. For instance, in a mouse model of acute lung injury, a ferulic acid derivative (10 mg/kg) significantly reduced inflammatory cell infiltration and edema in the lung tissue.[14] In a rat model of nicotine-induced inflammation, ferulic acid (20 mg/kg) reduced the expression of cyclooxygenase-2 (COX-2) and NF-κB in the lung and liver.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Induce acute inflammation by injecting carrageenan into the paw of rats.

  • Treatment: Administer acetylferulic acid or its derivatives orally at a specific dose before or after carrageenan injection.

  • Measurement: Measure the volume of the paw at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.[16]

Anticancer Activity

Ferulic acid and its derivatives have shown promising anticancer activity in both in vitro and in vivo models.

In Vitro Anticancer Activity

In vitro studies have demonstrated that ferulic acid can inhibit the proliferation and induce apoptosis in various cancer cell lines.

Cell LineCompoundEffectIC50Reference
HeLa (Cervical Cancer)Ferulic AcidReduced cell viability2-20 µM[17]
Caski (Cervical Cancer)Ferulic AcidReduced cell viability2-20 µM[17]
143B (Osteosarcoma)Ferulic AcidInhibited proliferation59.88 µM (at 48h)[18]
MG63 (Osteosarcoma)Ferulic AcidInhibited proliferation66.47 µM (at 48h)[18]
HTB-26 (Breast Cancer)Ferulic Acid DerivativeCytotoxic10-50 µM[19]
PC-3 (Pancreatic Cancer)Ferulic Acid DerivativeCytotoxic10-50 µM[19]
HepG2 (Hepatocellular Carcinoma)Ferulic Acid DerivativeCytotoxic10-50 µM[19]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of acetylferulic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[18]

In Vivo Anticancer Activity

In vivo studies using animal cancer models have shown that ferulic acid can inhibit tumor growth. For example, in a mouse xenograft model of colon cancer using CT26 cells, ferulic acid treatment was found to decrease tumor invasion.[20] In an osteosarcoma nude mouse model with MG63 cells, ferulic acid treatment resulted in smaller tumor volumes and lower tumor weights.[18] In a mouse model with A549 lung cancer cells, administration of 100 mg/kg of ferulic acid significantly reduced tumor volume.[21]

Experimental Protocol: Xenograft Cancer Model in Mice

  • Cell Implantation: Inject cancer cells (e.g., CT26 colon cancer cells) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer acetylferulic acid orally or via injection at different doses for a specified period.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis can include immunohistochemistry to assess cell proliferation and apoptosis markers.[20]

Signaling Pathways and Mechanisms of Action

Ferulic acid and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for targeted drug development.

Key Signaling Pathways
  • NF-κB Pathway: Ferulic acid has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[14][15] This inhibition leads to a decrease in the production of pro-inflammatory cytokines.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Ferulic acid can modulate the MAPK pathway, contributing to its anticancer effects.[20]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and growth. Ferulic acid has been found to inhibit this pathway in cancer cells, leading to apoptosis.[17][18]

Anti-inflammatory Signaling Pathway of Ferulic Acid LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Induces Transcription Ferulic_Acid Ferulic Acid (or Acetylferulic Acid) Ferulic_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by ferulic acid.

Anticancer Signaling Pathway of Ferulic Acid Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Ferulic_Acid Ferulic Acid (or Acetylferulic Acid) Ferulic_Acid->PI3K Inhibits

References

A Comparative Guide to the Purity Confirmation of 4-Acetoxy-3-methoxycinnamic Acid by a Secondary Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a compound's purity is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. While a primary analytical method often provides a robust initial assessment, the use of a secondary, orthogonal method is crucial for comprehensive purity confirmation. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique and Mass Spectrometry (MS) as a secondary method for verifying the purity of 4-Acetoxy-3-methoxycinnamic acid.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was first assessed using a standard High-Performance Liquid Chromatography (HPLC) method with UV detection. To confirm this result and ensure the absence of co-eluting impurities, a secondary analysis was performed using Mass Spectrometry (MS), which provides orthogonal data based on the mass-to-charge ratio of the compound and its fragments.

Data Summary

Analytical MethodPurity (%)Major Impurity (%)Retention Time / m/z
HPLC-UV (Primary) 99.2%0.5% (Ferulic Acid)5.8 min
Mass Spectrometry (Secondary) Confirmed >99%Not detected237.06 [M+H]⁺

Note: The data presented is illustrative of typical results for a high-purity sample.

Experimental Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the purity analysis of a synthesized compound, employing a primary and a secondary analytical method for comprehensive confirmation.

G cluster_0 Synthesis & Purification cluster_1 Purity Analysis cluster_2 Final Assessment Synthesis Synthesized Compound Purification Purification Synthesis->Purification Purified_Compound Purified this compound Purification->Purified_Compound Primary_Method Primary Method: HPLC-UV Purified_Compound->Primary_Method Secondary_Method Secondary Method: Mass Spectrometry Purified_Compound->Secondary_Method Comparison Data Comparison & Purity Confirmation Primary_Method->Comparison Purity Result 1 Secondary_Method->Comparison Purity Result 2 Final_Purity Confirmed Purity Comparison->Final_Purity

Caption: Workflow for purity analysis using primary and secondary methods.

Detailed Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture. For this compound, a reverse-phase method is effective.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and water (55:45 v/v) with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 320 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL and filtered through a 0.45 µm syringe filter.

Secondary Method: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of the compound, offering a highly specific method for purity confirmation.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (to detect [M+H]⁺).

  • Mass Range: 50-500 amu.

  • Sample Infusion: The sample, prepared as for HPLC, can be directly infused or analyzed via LC-MS using the same chromatographic conditions.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the expected molecular ion for this compound (C₁₂H₁₂O₅, Molecular Weight: 236.22 g/mol ) and any other significant ions that might indicate impurities. The expected primary ion would be [M+H]⁺ at m/z 237.06. The absence of other significant ions in the spectrum confirms the high purity of the sample. The fragmentation pattern can also be compared to known spectra of related compounds like ferulic acid to identify potential impurities.[2][3]

Comparison of Methods

FeatureHPLC-UVMass Spectrometry
Principle Separation based on polarity and interaction with the stationary phase.Separation based on mass-to-charge ratio of ions.
Information Provided Quantitative purity, retention time.Molecular weight, structural information (with fragmentation).
Strengths Robust, reproducible, excellent for quantification.High specificity, can identify unknown impurities.
Limitations Co-eluting impurities may not be detected.Quantification can be more complex than with UV detection.
Role in Purity Analysis Excellent primary method for quantification.Ideal secondary method for identity confirmation and detection of non-UV active or co-eluting impurities.

By employing both HPLC and Mass Spectrometry, a comprehensive purity profile of this compound can be established, providing a high degree of confidence in the quality of the material for research and development purposes.

References

Benchmarking the Enzyme Inhibitory Potential of 4-Acetoxy-3-methoxycinnamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the enzyme inhibitory activity of 4-Acetoxy-3-methoxycinnamic acid. Due to the limited direct experimental data on this specific compound, this analysis will leverage data from its closely related and biologically active precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid). It is hypothesized that this compound may act as a prodrug, being hydrolyzed to ferulic acid in biological systems. This guide will compare the inhibitory potency of ferulic acid against key enzymes implicated in neurodegenerative diseases and pigmentation disorders, alongside established standard inhibitors.

Comparative Inhibitory Activity

The inhibitory effects of ferulic acid are compared against standard inhibitors for three key enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Tyrosinase. AChE and BChE are crucial in the regulation of cholinergic neurotransmission, and their inhibition is a key therapeutic strategy for Alzheimer's disease. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making its inhibitors valuable in the treatment of hyperpigmentation.

Target EnzymeTest CompoundIC50 (µM)Standard Inhibitor(s)IC50 (µM)
Acetylcholinesterase (AChE) Ferulic Acid~150-320Donepezil0.021 - 0.59
Galantamine~2.7
Rivastigmine0.0043
Butyrylcholinesterase (BChE) Ferulic Acid Derivative (13a)5.02 ± 0.14RivastigmineVaries
Tyrosinase Ferulic Acid150Kojic Acid13.14 - 182.7
Arbutin>500 (β-arbutin)

Note: IC50 values can vary depending on the experimental conditions, including enzyme source and assay methodology. The data for ferulic acid is presented as a proxy for this compound.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to allow for replication and validation of findings.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[1]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound or Ferulic Acid)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in phosphate buffer.

  • Assay in 96-well plate:

    • Add 20 µL of phosphate buffer, 10 µL of test compound solution (or standard inhibitor), and 10 µL of AChE solution to each well.

    • Incubate the mixture for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculation:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition Assay Protocol

This assay determines the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product. The formation of dopachrome can be monitored by measuring the absorbance at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.[2]

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compound (this compound or Ferulic Acid)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a fresh stock solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and positive control in a suitable solvent to prepare stock solutions, followed by serial dilutions in phosphate buffer.

  • Assay in 96-well plate:

    • Add 40 µL of the test compound solution (or standard inhibitor) and 80 µL of phosphate buffer to each well.

    • Add 40 µL of the tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

  • Measurement:

    • Measure the absorbance at 475 nm at regular intervals.

  • Calculation:

    • Calculate the rate of dopachrome formation.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control absorbance - Sample absorbance) / Control absorbance] x 100

    • The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions Plate Plate Setup: Add reagents to 96-well plate Reagents->Plate Incubate Incubation Plate->Incubate Measure Kinetic Measurement (Absorbance) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

cholinergic_pathway Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor->Postsynaptic Signal Transduction Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibitor This compound (or Ferulic Acid) Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholinesterase enhances cholinergic signaling.

References

Safety Operating Guide

Proper Disposal of 4-Acetoxy-3-methoxycinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Acetoxy-3-methoxycinnamic acid, a compound classified as hazardous due to its potential to cause skin and eye irritation.[1][2] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Hazard Identification and Classification

Before handling, it is crucial to recognize the hazards associated with this compound. According to safety data sheets (SDS), this chemical is categorized as a skin and eye irritant.[1][2] Therefore, it must be managed as a hazardous waste and should not be disposed of through standard laboratory drains or as regular trash.[3][4]

Hazard Classification Description Primary Routes of Exposure Target Organs
Skin Corrosion/IrritationCauses skin irritation.[1][2]Skin contactSkin
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]Eye contactEyes
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1][2]InhalationRespiratory system

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste: Collect waste this compound, including any contaminated personal protective equipment (PPE) such as gloves, in a designated, compatible, and properly labeled hazardous waste container.[5] The container should be made of a material that does not react with the chemical and must have a secure, tight-fitting lid.[6]

  • Contaminated Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[7]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[5]

  • The label must also include the full chemical name: "this compound."

  • Indicate the primary hazards associated with the chemical (e.g., "Irritant").

  • Note the date when the waste was first added to the container.[3]

3. Waste Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]

  • Ensure the storage area is a dry, cool, and well-ventilated place.[1][8]

  • Keep the container tightly closed except when adding waste.[3][6]

  • Store incompatible chemicals separately. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[6]

4. Arranging for Disposal:

  • Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved laboratory procedure.

  • The primary method of disposal is to arrange for pickup by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[8][9][10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a waste collection request form.[3]

5. Empty Container Disposal:

  • A container that has held this compound must be managed as hazardous waste unless it has been properly decontaminated.

  • For a container to be considered non-hazardous and disposed of as regular trash, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[3]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, all hazardous chemical labels must be defaced or removed before the container is discarded.[3]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G A Start: Generation of 4-Acetoxy-3-methoxycinnamic acid waste B Step 1: Collect waste in a designated, compatible, and properly labeled container A->B C Step 2: Securely close the container and label with 'Hazardous Waste' and chemical name B->C G Is the container empty? B->G D Step 3: Store the container in a designated Satellite Accumulation Area (SAA) C->D E Step 4: Arrange for pickup by a licensed hazardous waste disposal service D->E F End: Waste is properly disposed of by the approved facility E->F G->C No H Triple-rinse with a suitable solvent G->H Yes I Collect rinsate as hazardous waste H->I J Deface labels and dispose of empty container in regular trash H->J I->B

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Acetoxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Acetoxy-3-methoxycinnamic acid, including detailed operational and disposal plans to foster a culture of safety and precision in your work.

This compound is a chemical compound utilized in various research applications.[1] While instrumental in scientific advancement, it is classified as hazardous, causing skin and serious eye irritation, and may lead to respiratory irritation.[2][3] Adherence to strict safety protocols is therefore non-negotiable.

Hazard and Exposure Data

A clear understanding of the quantitative aspects of this chemical's hazards is crucial for safe handling. The following table summarizes its key hazard classifications.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[2][3]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation, with the respiratory system being the target organ[2][3]

Essential Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Inspect gloves before use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[4]

  • Respiratory Protection: If engineering controls are insufficient to control airborne levels, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

Experimental Protocol: Step-by-Step Handling Procedure

This detailed methodology outlines the safe handling of this compound from receipt to disposal, ensuring minimal risk to personnel and the environment.

1. Preparation and Area Setup:

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][6]

  • Before starting, ensure all necessary PPE is donned correctly.

  • Have all necessary equipment and reagents ready to minimize movement and potential for spills.

2. Handling and Use:

  • Avoid the formation of dust when handling the solid chemical.[2][6]

  • Carefully weigh and transfer the chemical, using tools that minimize dust generation (e.g., a spatula).

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Keep the container tightly closed when not in use.[2][6]

3. Accidental Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[3]

  • Spill: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][7] Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and follow your institution's emergency procedures.

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

5. Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

  • Unused product and contaminated materials should be disposed of as hazardous waste.

  • One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Do not allow the chemical to enter drains or waterways.[6]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

A Preparation - Verify emergency equipment - Work in ventilated area - Don appropriate PPE B Handling - Avoid dust formation - Minimize contact - Keep container closed A->B Proceed to handling C Storage - Tightly closed container - Cool, dry, ventilated area - Away from incompatibles B->C After use D Disposal - Follow regulations - Treat as hazardous waste - Use licensed disposal service B->D After experiment E Accidental Exposure - Follow First Aid - Seek medical attention B->E If exposure occurs F Spill Response - Evacuate if necessary - Contain and clean up - Dispose of waste properly B->F If spill occurs

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxy-3-methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Acetoxy-3-methoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.